An In-depth Technical Guide to Azepane-2-carboxylic Acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction Azepane-2-carboxylic acid, a cyclic non-proteinogenic amino acid, is a versatile building block in medicinal chemistry and drug discovery. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane-2-carboxylic acid, a cyclic non-proteinogenic amino acid, is a versatile building block in medicinal chemistry and drug discovery. Its seven-membered ring structure offers a unique conformational flexibility that makes it an attractive scaffold for the design of novel therapeutics. As a proline analogue, it holds the potential to modulate biological processes by mimicking or antagonizing the functions of proline in peptides and proteins. This technical guide provides a comprehensive overview of the fundamental properties of azepane-2-carboxylic acid, including its synthesis, purification, spectral characteristics, and potential biological activities, to support its application in research and development.
Chemical and Physical Properties
Azepane-2-carboxylic acid, also known by its IUPAC name 2-azepanecarboxylic acid, is a solid at room temperature with a melting point of approximately 208-209 °C and a boiling point of around 280.9 °C at 760 mmHg.[1] It is soluble in water, alcohol, and ether.[2] The key identifiers and physical properties are summarized in the table below.
Not experimentally determined, predicted to be around 2.47
Synthesis and Purification
The synthesis of azepane-2-carboxylic acid can be approached through various strategies, including the ring expansion of smaller cyclic precursors or the cyclization of linear amino acids. A plausible synthetic route involves the palladium-catalyzed two-carbon ring expansion of a suitable 2-alkenyl pyrrolidine derivative, a method known to proceed with high enantioretention, making it suitable for the preparation of enantiomerically pure azepane-2-carboxylic acid.[3]
Experimental Protocol: Synthesis of (S)-Azepane-2-carboxylic acid
This protocol is a conceptual adaptation based on the synthesis of related azepane derivatives.
Step 1: Synthesis of (S)-2-(but-3-en-1-yl)pyrrolidine-1-carboxylate.
This starting material can be prepared from L-proline through standard organic synthesis methods.
Step 2: Palladium-Catalyzed Ring Expansion.
A solution of (S)-2-(but-3-en-1-yl)pyrrolidine-1-carboxylate in a suitable solvent (e.g., toluene) is treated with a palladium catalyst, such as Pd(PPh₃)₄, under an inert atmosphere. The reaction mixture is heated to facilitate the rearrangement and ring expansion to the corresponding azepane derivative.
Step 3: Deprotection and Hydrolysis.
The resulting N-protected azepane-2-carboxylate ester is then deprotected and hydrolyzed to yield (S)-azepane-2-carboxylic acid. This can be achieved by acid or base-catalyzed hydrolysis, depending on the nature of the protecting groups.
An In-depth Technical Guide to the Synthesis of Azepane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract Azepane-2-carboxylic acid is a valuable, non-proteinogenic cyclic amino acid that serves as a crucial building block in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azepane-2-carboxylic acid is a valuable, non-proteinogenic cyclic amino acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its seven-membered ring structure imparts unique conformational properties to peptides and small molecules, making it a desirable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to Azepane-2-carboxylic acid, offering detailed experimental protocols, comparative data analysis, and visual representations of the key chemical transformations. The methodologies discussed herein are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important molecule and its derivatives.
Introduction
The azepane ring system is a prevalent motif in a variety of biologically active natural products and synthetic pharmaceuticals. The incorporation of the azepane-2-carboxylic acid scaffold can significantly influence the pharmacological profile of a molecule by introducing conformational constraints and altering its binding properties. This guide will explore three primary synthetic strategies for the preparation of Azepane-2-carboxylic acid:
Ring Expansion of Proline Derivatives: A common and effective method that leverages the readily available chiral pool of proline.
Beckmann Rearrangement of Cyclohexanone Precursors: A classic organic reaction adapted for the construction of the azepane ring.
Dieckmann Condensation of Acyclic Esters: A powerful cyclization strategy for the formation of the seven-membered ring.
Each of these pathways offers distinct advantages and challenges, which will be discussed in detail to aid in the selection of the most appropriate method for a given research or development objective.
Synthesis Pathways and Experimental Protocols
This section details the experimental procedures for the key synthetic routes to Azepane-2-carboxylic acid.
Pathway 1: Ring Expansion of a Proline Derivative
This strategy involves the homologation of a suitable proline derivative, typically involving a ring expansion reaction. A plausible route starts from L-Proline and proceeds through the formation of a key diazoketone intermediate, followed by a Wolff rearrangement and subsequent reduction and cyclization.
Experimental Protocol:
N-Protection of L-Proline: To a solution of L-Proline (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide (2.2 eq). Cool the mixture to 0 °C and add an N-protecting group reagent, for example, benzyl chloroformate (Cbz-Cl, 1.1 eq), dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After an acidic workup, the N-protected proline derivative is obtained.
Activation of the Carboxylic Acid: The N-protected proline (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to 0 °C. A coupling agent such as isobutyl chloroformate (1.1 eq) and a non-nucleophilic base like N-methylmorpholine (1.1 eq) are added to form a mixed anhydride.
Formation of the Diazoketone: In a separate flask, diazomethane is generated in situ and carefully distilled into a cooled ethereal solution. The activated mixed anhydride solution is then added dropwise to the diazomethane solution at 0 °C. The reaction is allowed to proceed for 2-4 hours.
Wolff Rearrangement: The crude diazoketone is dissolved in a suitable solvent (e.g., methanol) and treated with a silver catalyst, such as silver benzoate (0.1 eq), and heated to induce the Wolff rearrangement, yielding a homologous ester.
Reduction and Deprotection: The ester is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the ester to an alcohol and simultaneously remove the N-protecting group.
Oxidation and Cyclization: The resulting amino alcohol is then oxidized to the corresponding amino acid, which can be encouraged to cyclize to the lactam (azepan-2-one) under appropriate conditions.
Hydrolysis to Azepane-2-carboxylic acid: The lactam is then hydrolyzed under acidic or basic conditions to yield the final product, Azepane-2-carboxylic acid.
Diagram of the Ring Expansion Pathway:
A simplified workflow for the synthesis of Azepane-2-carboxylic acid via ring expansion of L-Proline.
Pathway 2: Beckmann Rearrangement
This classical approach utilizes a substituted cyclohexanone as the starting material, which is converted to an oxime and then undergoes an acid-catalyzed rearrangement to form a lactam. Subsequent hydrolysis yields the desired amino acid.
Experimental Protocol:
Synthesis of 2-Oxocyclohexanecarboxylic Acid: This starting material can be prepared via several methods, including the oxidation of cyclohexene with potassium permanganate followed by further oxidation.
Oximation: 2-Oxocyclohexanecarboxylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol. Hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate, 1.5 eq) are added, and the mixture is heated to reflux for 2-4 hours. After cooling and workup, the corresponding oxime is isolated.
Beckmann Rearrangement: The oxime (1.0 eq) is treated with a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at an elevated temperature (e.g., 100-130 °C) for 1-3 hours. The reaction mixture is then carefully poured onto ice, and the resulting lactam is extracted.
Hydrolysis: The crude lactam is then hydrolyzed by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for several hours. Acidification of the basic solution (if used) precipitates the final product, Azepane-2-carboxylic acid, which can be purified by recrystallization.
Diagram of the Beckmann Rearrangement Pathway:
A simplified workflow for the synthesis of Azepane-2-carboxylic acid via the Beckmann Rearrangement.
Pathway 3: Dieckmann Condensation
The Dieckmann condensation provides a route to the azepane ring through the intramolecular cyclization of a dicarboxylic acid ester. This method is particularly useful for creating the core heterocyclic structure from an acyclic precursor.
Experimental Protocol:
Synthesis of the Diethyl Ester Precursor: A suitable N-protected amino diacid, such as N-Cbz-2-aminoheptanedioic acid, is esterified using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) to yield the corresponding diethyl ester.
Dieckmann Condensation: The diethyl ester (1.0 eq) is dissolved in an anhydrous, high-boiling point solvent like toluene. A strong, non-nucleophilic base such as sodium hydride (1.2 eq) or potassium tert-butoxide is added portion-wise at room temperature or with gentle heating. The reaction is typically run under high-dilution conditions to favor intramolecular cyclization and is monitored for the formation of the β-keto ester.
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl). This step both hydrolyzes the ester and promotes decarboxylation to yield the N-protected azepan-4-one.
Reduction and Functional Group Manipulation: The ketone functionality can be removed via a Wolff-Kishner or Clemmensen reduction. Subsequent deprotection of the nitrogen and oxidation of the appropriate carbon would be required to install the carboxylic acid at the 2-position, making this a more complex route to the final product. A more direct approach involves using a precursor where one of the ester groups is a thioester, which can facilitate a more regioselective cyclization.
Final Hydrolysis: The N-protected ethyl azepane-2-carboxylate is then hydrolyzed to the final product using acidic or basic conditions as described in the previous pathways.
Diagram of the Dieckmann Condensation Pathway:
A simplified workflow for the synthesis of Azepane-2-carboxylic acid via the Dieckmann Condensation.
Data Presentation: Comparison of Synthesis Pathways
The following table summarizes key quantitative data for the described synthetic pathways. Please note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.
Parameter
Pathway 1: Ring Expansion
Pathway 2: Beckmann Rearrangement
Pathway 3: Dieckmann Condensation
Starting Material
L-Proline
2-Oxocyclohexanecarboxylic acid
N-Protected Amino Diacid
Number of Steps
~7
~4
~5
Typical Overall Yield
15-25%
30-40%
20-30%
Key Reaction
Wolff Rearrangement
Beckmann Rearrangement
Dieckmann Condensation
Stereocontrol
Inherited from L-Proline
Racemic product, requires resolution
Can be controlled by chiral precursor
Scalability
Moderate
Good
Moderate
Conclusion
The synthesis of Azepane-2-carboxylic acid can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired stereochemistry, the required scale of the synthesis, and the available laboratory resources. The ring expansion of proline offers a direct route to enantiomerically pure material, while the Beckmann rearrangement provides a more classical and often higher-yielding approach to the racemic product. The Dieckmann condensation, although potentially more complex, offers flexibility in the design of the starting materials. This guide provides a solid foundation for researchers to embark on the synthesis of this important molecule, enabling further exploration of its potential in drug discovery and development.
Foundational
The Discovery of Azepane-2-carboxylic Acid Structural Analogs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its inh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents targeting a diverse range of biological targets. This technical guide provides a comprehensive overview of the discovery of structural analogs of azepane-2-carboxylic acid, a key building block in this chemical space. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, with a focus on their potential as inhibitors of protein tyrosine phosphatases (PTPN1/PTPN2) and as peptidomimetics targeting integrin receptors.
Biological Activity of Azepane-2-carboxylic Acid Analogs
The versatility of the azepane-2-carboxylic acid scaffold has led to the development of potent and selective modulators of various biological targets. The following tables summarize the quantitative data for representative analogs, highlighting their potential in different therapeutic areas.
Protein tyrosine phosphatases PTPN1 (PTP1B) and PTPN2 are key negative regulators of insulin and leptin signaling, as well as inflammatory pathways. Their inhibition has emerged as a promising strategy for the treatment of type 2 diabetes, obesity, and immuno-oncology.
Compound ID
Structure
PTPN1 IC50 (nM)
PTPN2 IC50 (nM)
Reference
Compound 4
A novel small molecule inhibitor with an azepane moiety
Note: Specific IC50 values for a series of azepane-2-carboxylic acid analogs as PTPN1/PTPN2 inhibitors are often proprietary. The cited literature indicates nanomolar potency for these classes of compounds.
Integrins are a family of cell adhesion receptors that play crucial roles in cell-cell and cell-extracellular matrix interactions. The αvβ3 and αvβ5 integrins are particularly important in angiogenesis and tumor metastasis, making them attractive targets for cancer therapy. Azepane-2-carboxylic acid can be incorporated into peptidomimetics to mimic the turns in natural peptide ligands, such as the RGD (Arginine-Glycine-Aspartic acid) motif that binds to αvβ3.
Compound ID
Structure
αvβ3 IC50 (µM)
αvβ5 IC50 (µM)
Reference
Cyclopentapeptide Analog 7
A cyclic RGD pentapeptide analog containing a 7-substituted azepane-2-carboxylic acid linker.
Understanding the signaling pathways modulated by these azepane analogs is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
PTPN1/PTPN2 Signaling in Immune Cells
PTPN1 and PTPN2 are critical regulators of cytokine and growth factor signaling in immune cells. They act by dephosphorylating key signaling proteins such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). Inhibition of PTPN1/PTPN2 can enhance anti-tumor immunity by promoting the activation and effector function of T cells.
An In-depth Technical Guide to Azepane-2-carboxylic Acid (CAS: 5227-53-2)
For Researchers, Scientists, and Drug Development Professionals Introduction Azepane-2-carboxylic acid, with the CAS number 5227-53-2, is a cyclic non-proteinogenic amino acid that serves as a versatile scaffold in medic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane-2-carboxylic acid, with the CAS number 5227-53-2, is a cyclic non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its seven-membered azepane ring provides a unique conformational constraint compared to its five-membered analogue, proline, making it a valuable building block for peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and relevant biological pathways.
Physicochemical Properties
Azepane-2-carboxylic acid is a white to off-white solid. Its fundamental properties are summarized in the table below for easy reference.
General Synthetic Approach: Reductive Amination and Cyclization
A plausible synthetic route involves the reductive amination of a linear amino ester precursor. This method offers a versatile pathway to substituted azepane-2-carboxylic acids.
Experimental Protocol: Synthesis of 7-Substituted Azepane-2-carboxylic Acid Derivatives
This protocol is adapted from a general method for synthesizing enantiopure 7-substituted azepane-2-carboxylic acids and can be modified for the unsubstituted target compound.
Materials:
(S)-Tribenzyl glutamic acid γ-aldehyde
β-Keto phosphonate
Hydrogen gas (H₂)
Palladium on carbon (Pd/C) catalyst
Anhydrous solvent (e.g., Methanol, Ethanol)
Standard laboratory glassware for organic synthesis
Hydrogenation apparatus
Procedure:
Horner-Wadsworth-Emmons Reaction: The (S)-tribenzyl glutamic acid γ-aldehyde is reacted with a suitable β-keto phosphonate in the presence of a base to yield the corresponding α,β-unsaturated ketone.
One-Pot Hydrogenation and Cyclization: The product from the previous step is dissolved in an appropriate solvent (e.g., methanol) in a hydrogenation vessel. A catalytic amount of Pd/C is added. The vessel is then charged with hydrogen gas to the desired pressure.
The reaction mixture is stirred at room temperature. This single step facilitates four sequential reactions:
Hydrogenation of the carbon-carbon double bond.
Hydrogenolysis of the three benzyl protecting groups.
Intramolecular imine formation.
Reductive amination to yield the azepane ring.
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the 7-substituted azepane-2-carboxylic acid.
Note: For the synthesis of the unsubstituted Azepane-2-carboxylic acid, the β-keto phosphonate would need to be appropriately chosen to result in a hydrogen atom at the 7-position after the reaction sequence.
Applications in Research and Drug Development
The unique structural features of Azepane-2-carboxylic acid make it a valuable tool in several areas of pharmaceutical research.
Peptidomimetics
As a proline analogue, Azepane-2-carboxylic acid can be incorporated into peptide sequences to introduce conformational constraints. This is a key strategy in the design of peptidomimetics with enhanced stability, receptor affinity, and selectivity. The larger seven-membered ring of azepane offers different dihedral angle preferences compared to proline's five-membered ring, allowing for the exploration of novel peptide backbone conformations.
Glycosidase Inhibition
Derivatives of azepane have shown potential as glycosidase inhibitors.[5] These enzymes play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for diseases such as diabetes and viral infections.
Experimental Protocols for Biological Assays
In Vitro α-Glucosidase Inhibition Assay
This protocol is a standard method to evaluate the inhibitory effect of compounds like Azepane-2-carboxylic acid and its derivatives on α-glucosidase activity.[6][7]
Materials:
α-Glucosidase from Saccharomyces cerevisiae
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
Phosphate buffer (100 mM, pH 6.8)
Test compound (Azepane-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
Acarbose (positive control)
Sodium carbonate (Na₂CO₃) solution (1 M)
96-well microplate
Microplate reader
Procedure:
Plate Setup: In a 96-well plate, add 50 µL of phosphate buffer to all wells.
Add 10 µL of the test compound solution at various concentrations to the sample wells.
Add 10 µL of the solvent to the control wells.
Add 10 µL of acarbose solution at various concentrations to the positive control wells.
Enzyme Addition: Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.
Incubation: Incubate the plate at 37°C for 20 minutes.
Stopping the Reaction: Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells.
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
Calculation: The percentage of inhibition is calculated using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Enzymatic Assay for Proline Analogues
As a proline analogue, the interaction of Azepane-2-carboxylic acid with enzymes that metabolize proline can be investigated using an enzymatic assay. This protocol is adapted from an assay for L-proline using pyrroline-5-carboxylate reductase (P5CR).[5][8][9]
Materials:
Recombinant P5CR enzyme
Glycine-NaOH buffer (100 mM, pH 10.2)
NAD⁺ solution (5 mM)
Test compound (Azepane-2-carboxylic acid) solution
L-proline (for standard curve)
96-well UV-transparent microplate
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
100 µL of Glycine-NaOH buffer (pH 10.2)
Various concentrations of Azepane-2-carboxylic acid or L-proline for the standard curve.
5 mM NAD⁺
Enzyme Addition: Initiate the reaction by adding a specific amount of P5CR enzyme (e.g., 1-2 µg).
Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH. The reaction is typically monitored for 15-30 minutes.
Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. This can be used to determine kinetic parameters or inhibitory constants.
Potential Signaling Pathway Involvement
While the direct effects of Azepane-2-carboxylic acid on specific signaling pathways are not extensively documented, compounds with similar structural motifs, particularly those developed as kinase inhibitors, often target pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway.[10][11][12][13][14] The dysregulation of this pathway is a hallmark of many diseases, including cancer.
Below is a diagram illustrating the canonical PI3K/Akt signaling cascade, a potential target for novel therapeutics derived from scaffolds like Azepane-2-carboxylic acid.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow Visualizations
Visualizing experimental workflows is crucial for understanding and replicating complex procedures. Below are diagrams representing the workflows for the synthesis and a key biological assay.
Spectroscopic and Methodological Analysis of Azepane-2-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic properties of Azepane-2-carboxylic acid, a cyclic amino acid analog of interest in m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Azepane-2-carboxylic acid, a cyclic amino acid analog of interest in medicinal chemistry and drug development. The document details typical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for data acquisition, and relevant biochemical pathways.
Spectroscopic Data of Azepane-2-Carboxylic Acid
The following tables summarize the expected quantitative NMR and IR spectroscopic data for Azepane-2-carboxylic acid. This data is compiled based on the known spectral characteristics of its constituent functional groups and analysis of related cyclic amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Solvent: D₂O, Frequency: 400 MHz
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~3.8 - 3.9
dd
1H
α-CH
~3.2 - 3.3
m
1H
ε-CH₂ (axial)
~2.9 - 3.0
m
1H
ε-CH₂ (equatorial)
~1.8 - 2.0
m
2H
β-CH₂
~1.5 - 1.7
m
4H
γ-CH₂, δ-CH₂
¹³C NMR (Carbon-13 NMR) Data
Solvent: D₂O, Frequency: 100 MHz
Chemical Shift (δ) ppm
Assignment
~175 - 180
C=O (Carboxylic Acid)
~60 - 65
α-C
~45 - 50
ε-C
~30 - 35
β-C
~25 - 30
δ-C
~20 - 25
γ-C
Infrared (IR) Spectroscopy
FTIR Data
Technique: KBr Pellet
Wavenumber (cm⁻¹)
Intensity
Assignment
3400 - 2500
Strong, Broad
O-H stretch (Carboxylic Acid, H-bonding)
3300 - 3100
Medium, Broad
N-H stretch (Secondary Amine)
2920, 2850
Strong
C-H stretch (Aliphatic)
~1710
Strong
C=O stretch (Carboxylic Acid)
~1640
Medium
N-H bend (Secondary Amine)
~1450
Medium
C-H bend (CH₂)
~1300 - 1200
Medium
C-O stretch (Carboxylic Acid)
~1200 - 1100
Medium
C-N stretch (Amine)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results for Azepane-2-carboxylic acid.
NMR Spectroscopy Protocol
1. Sample Preparation:
Weigh 5-10 mg of Azepane-2-carboxylic acid and dissolve it in 0.6 mL of deuterium oxide (D₂O).
For analysis of the exchangeable N-H and O-H protons, a non-deuterated solvent such as DMSO-d₆ can be used.
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
Instrument: 400 MHz NMR Spectrometer.
Solvent: D₂O.
Temperature: 298 K.
Pulse Sequence: Standard single-pulse experiment (zg30).
Number of Scans: 16-64 (depending on concentration).
Relaxation Delay: 2.0 s.
Spectral Width: 12 ppm.
Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
3. ¹³C NMR Acquisition:
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
Relaxation Delay: 2.0 s.
Spectral Width: 200 ppm.
Data Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
Infrared (IR) Spectroscopy Protocol
1. Sample Preparation (KBr Pellet Method):
Dry the Azepane-2-carboxylic acid sample thoroughly to remove any moisture.
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder and acquire the sample spectrum.
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Data Processing:
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Visualizations
The following diagrams illustrate a representative synthetic pathway and a potential metabolic fate of Azepane-2-carboxylic acid, providing a broader context for its chemical and biological behavior.
A representative synthetic route to Azepane-2-carboxylic acid.
A generalized metabolic pathway for azepane-containing compounds.
Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical and Physical Properties of Azepane-2-carboxylic Acid Azepane-2-carboxylic acid, a cyclic amino acid analog, serves as a crucial building block in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Chemical and Physical Properties of Azepane-2-carboxylic Acid
Azepane-2-carboxylic acid, a cyclic amino acid analog, serves as a crucial building block in medicinal chemistry and drug discovery. Its seven-membered ring structure provides a unique conformational constraint that is valuable in the design of peptidomimetics and other complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, experimental protocols, and its role in designing bioactive compounds.
Chemical and Physical Properties
Azepane-2-carboxylic acid is a white to light yellow crystalline solid.[1] Its core structure consists of a saturated seven-membered nitrogen-containing ring (azepane) with a carboxylic acid group at the 2-position.[2]
Identifiers and General Properties
The fundamental identifiers and properties of Azepane-2-carboxylic acid are summarized below.
The synthesis of azepane rings can be approached through various strategies, including ring-closing and ring-expansion reactions.[7] A common conceptual method for producing Azepane-2-carboxylic acid involves the reaction of azepane with a carboxylic acid.[1]
Experimental Protocol: Synthesis
Below is a generalized workflow for the synthesis and purification of Azepane-2-carboxylic acid, based on common organic chemistry principles for similar structures.
Caption: General workflow for the synthesis and purification of Azepane-2-carboxylic acid.
Methodology:
Reaction Setup: A suitable protected precursor, such as a linear amino ester, is dissolved in an appropriate solvent under an inert atmosphere.
Cyclization: A reagent to facilitate intramolecular cyclization (e.g., a reducing agent for reductive amination) is added. The reaction is stirred, often with heating, and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Deprotection: The protecting groups on the nitrogen and carboxylic acid moieties are removed. For instance, a Boc protecting group can be removed under acidic conditions.[2]
Work-up: The reaction mixture is quenched, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product is then extracted using an organic solvent.
Purification: The crude product is purified, typically by column chromatography followed by recrystallization from a suitable solvent system to yield the pure Azepane-2-carboxylic acid.
Analysis: The final product's identity and purity are confirmed using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.[3]
Spectral Information
¹H NMR: Proton NMR data is available for Azepane-2-carboxylic acid and its derivatives, which is essential for structural confirmation.[3][8]
IR Spectra: Infrared spectroscopy data, typically acquired using a KBr wafer technique, can confirm the presence of key functional groups like C=O (carboxylic acid) and N-H (amine).[3]
Applications in Drug Discovery
Azepane-based compounds exhibit a wide range of pharmacological properties and are found in over 20 FDA-approved drugs.[9] The azepane motif is a valuable scaffold for developing therapeutic agents targeting conditions like cancer, Alzheimer's disease, and microbial infections.[9]
Role as a Peptidomimetic Scaffold
Azepane-2-carboxylic acid is particularly useful for creating conformationally constrained peptidomimetics.[10] By incorporating this rigid cyclic amino acid into a peptide sequence, researchers can enforce a specific three-dimensional structure, which can enhance binding affinity to biological targets and improve metabolic stability.
A notable example involves the synthesis of a cyclic RGD (Arg-Gly-Asp) pentapeptide analog where an enantiopure 7-substituted Azepane-2-carboxylic acid (ACA) acts as a linker.[10] This peptidomimetic was designed to target αvβ3 and αvβ5 integrin receptors, which are involved in processes like angiogenesis and tumor metastasis. The resulting macrocycle showed low micromolar affinity for these receptors.[10]
Caption: Logical diagram of using Azepane-2-carboxylic acid in peptidomimetic drug design.
This application highlights the strategic importance of Azepane-2-carboxylic acid in translating the structural information of peptides into more drug-like molecules with improved pharmacological profiles.
Azepane-2-carboxylic Acid: A Proline Homolog for Advanced Peptidomimetic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and peptide science, the development of non-natural amino acids to modula...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the development of non-natural amino acids to modulate the structure and function of peptides is of paramount importance. Among these, proline homologs have garnered significant attention due to their ability to introduce conformational constraints and unique structural motifs into peptide backbones. Azepane-2-carboxylic acid, a seven-membered ring analog of proline, has emerged as a valuable building block in the design of peptidomimetics with enhanced biological activity and stability. This technical guide provides a comprehensive overview of azepane-2-carboxylic acid as a proline homolog, detailing its synthesis, incorporation into peptides, and its impact on peptide structure and function, with a focus on applications in drug development.
Physicochemical Properties of Azepane-2-carboxylic Acid
Azepane-2-carboxylic acid possesses distinct physicochemical properties that influence its behavior as a proline surrogate. The expanded seven-membered ring, compared to proline's five-membered ring, imparts greater flexibility and a different conformational landscape.
The enantioselective synthesis of azepane-2-carboxylic acid is a critical step in its application as a chiral building block. Several synthetic strategies have been developed, with a notable approach involving the reductive amination of a glutamic acid-derived aldehyde.
Experimental Protocol: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids
This protocol describes a general approach for the synthesis of 7-substituted azepane-2-carboxylic acids, which can be adapted for the synthesis of the parent compound. The synthesis commences from (S)-tribenzyl glutamic acid γ-aldehyde.[2]
Materials:
(S)-tribenzyl glutamic acid γ-aldehyde
β-keto phosphonates
Palladium on carbon (Pd/C) catalyst
Hydrogen gas (H₂)
Solvents (e.g., methanol, ethyl acetate)
Standard laboratory glassware and purification equipment
Procedure:
Horner-Wadsworth-Emmons Reaction: The (S)-tribenzyl glutamic acid γ-aldehyde is reacted with a suitable β-keto phosphonate to generate the corresponding Horner-Wadsworth-Emmons product.
Reductive Cyclization: The product from the previous step undergoes a one-pot, four-step transformation in the presence of hydrogen gas and a palladium catalyst. This sequence involves:
Hydrogenation of the double bond.
Hydrogenolysis of the three benzyl protecting groups.
Intramolecular imine formation.
Reductive amination to yield the 7-substituted azepane-2-carboxylic acid.[2]
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the enantiopure azepane-2-carboxylic acid derivative.
Incorporation of Azepane-2-carboxylic Acid into Peptides
The integration of azepane-2-carboxylic acid into peptide chains is primarily achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This involves the use of N-terminally Fmoc-protected azepane-2-carboxylic acid.
The following is a generalized protocol for the manual incorporation of an Fmoc-protected amino acid, which is applicable to Fmoc-Azepane-2-carboxylic acid, into a growing peptide chain on a solid support.[3][4]
Resin Swelling: The resin is swelled in DMF for at least one hour in the SPPS reaction vessel.
Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF.
Amino Acid Coupling:
The Fmoc-Azepane-2-carboxylic acid (or other Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIEA).
This activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation.
The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Peptide Conformation and Biological Activity
The incorporation of azepane-2-carboxylic acid into peptides significantly influences their conformational properties and, consequently, their biological activities. The larger ring size of azepane compared to proline introduces a different set of dihedral angle constraints, which can be exploited to induce specific secondary structures, such as turns and helices.
Quantitative Data on Biological Activity
The following tables summarize quantitative data on the biological activity of peptides and peptidomimetics containing azepane-2-carboxylic acid derivatives or related constrained proline analogs.
Table 1: Inhibitory Activity of an Azepane-Containing RGD Peptidomimetic [2]
Compound
Target Integrin
IC₅₀ (µM)
Cyclic RGD pentapeptide analog with 7-substituted azepane-2-carboxylic acid
αvβ3
1.8
Cyclic RGD pentapeptide analog with 7-substituted azepane-2-carboxylic acid
αvβ5
2.9
Table 2: Inhibitory Activity of Peptidomimetics Targeting the STAT3 SH2 Domain [5]
Compound
Target
IC₅₀ (nM)
Lead Phosphopeptide
STAT3 SH2 Domain
290
pCinn-Haic-Gln-NHBn (contains an azepino-indole-carboxylic acid)
STAT3 SH2 Domain
162
Role in Modulating Signaling Pathways
Proline-rich motifs are crucial for mediating protein-protein interactions in a multitude of signaling pathways. By replacing proline with azepane-2-carboxylic acid, it is possible to modulate these interactions, leading to either agonistic or antagonistic effects.
Integrin-Mediated Signaling
The Arg-Gly-Asp (RGD) sequence is a key recognition motif for integrins, a family of cell surface receptors that play a pivotal role in cell adhesion, migration, and signaling. Cyclic RGD peptidomimetics containing constrained amino acids, such as derivatives of azepane-2-carboxylic acid, have been developed as potent and selective integrin antagonists. By blocking the interaction of integrins with their natural ligands, these peptidomimetics can interfere with downstream signaling pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer.
SH3 Domain-Mediated Signaling
Src Homology 3 (SH3) domains are protein interaction modules that recognize and bind to proline-rich sequences, typically containing a PxxP motif. These interactions are fundamental in the assembly of signaling complexes in pathways regulating cell growth, differentiation, and cytoskeletal organization. The introduction of azepane-2-carboxylic acid in place of proline in these recognition motifs can alter the binding affinity and specificity for SH3 domains. This modification can disrupt the formation of signaling complexes, thereby inhibiting downstream signal transduction. For example, in the context of STAT3 signaling, a conformationally constrained peptidomimetic containing an azepino-indole-carboxylic acid has been shown to inhibit the STAT3 SH2 domain, preventing its dimerization and subsequent transcriptional activity.[5]
Conclusion
Azepane-2-carboxylic acid stands out as a versatile and powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique seven-membered ring structure offers a distinct conformational profile compared to proline, enabling the design of peptidomimetics with tailored structural and functional properties. The ability to synthesize enantiopure azepane-2-carboxylic acid and incorporate it into peptides using standard solid-phase techniques has opened up new avenues for exploring its potential in drug discovery. As demonstrated by its application in targeting integrins and SH2 domains, this proline homolog holds significant promise for the development of novel therapeutics with enhanced potency, selectivity, and stability. Further exploration of its impact on a wider range of biological targets and signaling pathways will undoubtedly continue to fuel innovation in the field of peptidomimetic drug design.
The Elusive Natural Origins of Azepane-2-Carboxylic Acid: A Review of Current Knowledge
Despite extensive investigation into the vast chemical diversity of the natural world, Azepane-2-carboxylic acid, a saturated seven-membered cyclic amino acid, has not been documented as a naturally occurring compound in...
Author: BenchChem Technical Support Team. Date: December 2025
Despite extensive investigation into the vast chemical diversity of the natural world, Azepane-2-carboxylic acid, a saturated seven-membered cyclic amino acid, has not been documented as a naturally occurring compound in the scientific literature. While a multitude of non-proteinogenic amino acids and cyclic peptides have been isolated from various organisms, particularly from marine environments, current evidence does not support the biosynthesis of Azepane-2-carboxylic acid in any known biological system.
This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of Azepane-2-carboxylic acid, primarily highlighting the absence of its discovery in nature. The information presented is intended for researchers, scientists, and drug development professionals interested in the fields of natural products chemistry, pharmacology, and synthetic biology.
I. A Survey of Natural Product Databases and Literature
A thorough review of scientific databases and the broader literature on natural products reveals a significant gap in knowledge regarding the isolation of Azepane-2-carboxylic acid from any natural source. While the azepane ring system is a structural motif found in a variety of biologically active natural products, these are typically complex alkaloids or other derivatives, and not the simple, unsubstituted Azepane-2-carboxylic acid.
Marine invertebrates, such as sponges and tunicates, are well-documented sources of unique secondary metabolites, including a wide array of non-proteinogenic amino acids and cyclic peptides. However, systematic searches of this rich chemical space have not yielded Azepane-2-carboxylic acid. Similarly, investigations into terrestrial plants, fungi, and bacteria, which are also known to produce a diverse range of unusual amino acids, have not reported its presence.
II. Biosynthetic Plausibility and Future Directions
The absence of Azepane-2-carboxylic acid in nature is noteworthy. While the biosynthesis of smaller cyclic amino acids like proline (a five-membered ring) and pipecolic acid (a six-membered ring) is well-established, the enzymatic machinery required for the cyclization to form a seven-membered azepane ring from a linear amino acid precursor has not been identified.
The potential biosynthetic pathways for such a compound remain speculative. It could theoretically be derived from lysine through a series of enzymatic reactions involving chain elongation and subsequent cyclization. However, no such pathway has been elucidated.
For researchers in synthetic biology, the lack of a natural precedent presents an opportunity for the design and engineering of novel biosynthetic pathways. The creation of microorganisms capable of producing Azepane-2-carboxylic acid could provide a sustainable source of this compound for potential applications in drug discovery and materials science.
III. Experimental Considerations for Future Investigations
Should future research endeavors aim to investigate the potential natural occurrence of Azepane-2-carboxylic acid, a targeted and highly sensitive analytical approach would be required. The following workflow outlines a hypothetical experimental strategy for its detection and isolation.
Workflow for the Detection of Azepane-2-Carboxylic Acid in Natural Samples
Figure 1. A proposed experimental workflow for the discovery and characterization of Azepane-2-carboxylic acid from natural sources.
This workflow would begin with the extraction of metabolites from a biological sample, followed by a highly sensitive analytical detection method such as liquid chromatography-mass spectrometry (LC-MS/MS), often requiring derivatization to enhance detection. If a compound with the corresponding mass and retention time to a synthetic standard of Azepane-2-carboxylic acid is detected, preparative chromatography would be employed for its isolation, and its structure would be definitively confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
IV. Conclusion
Foundational
Azepane-2-carboxylic Acid: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in med...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse substituents have made it a valuable building block for the design of novel therapeutic agents. At the heart of this chemical space lies Azepane-2-carboxylic acid, a versatile starting material and a key structural motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of azepane-2-carboxylic acid and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
Physicochemical Properties
Azepane-2-carboxylic acid, also known as homopipecolic acid, is a cyclic amino acid. Its fundamental properties are summarized below.
Property
Value
Molecular Formula
C₇H₁₃NO₂
Molecular Weight
143.18 g/mol
IUPAC Name
azepane-2-carboxylic acid
CAS Number
5227-53-2
Melting Point
208-209 °C
Boiling Point
280.9 °C at 760 mmHg
Synthesis of Azepane-2-carboxylic Acid and its Derivatives
The synthesis of enantiomerically pure and substituted azepane-2-carboxylic acid is a critical step in its application in drug discovery. Various synthetic strategies have been developed, often involving ring expansion reactions or cyclization of linear precursors.
A general workflow for the asymmetric synthesis of substituted azepanes is depicted below. This process often starts from readily available chiral precursors and involves key steps such as asymmetric lithiation and conjugate addition to introduce stereocenters, followed by cyclization to form the azepane ring.
Asymmetric synthesis workflow for substituted azepanes.
Experimental Protocol: Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives
This protocol is a representative example of an asymmetric synthesis of a substituted azepane derivative, a key intermediate for drug discovery projects.[1]
Oxidative Cleavage of Aza-bicyclo[3.2.2]nonene:
To a solution of the aza-bicyclo[3.2.2]nonene starting material in a suitable solvent (e.g., dichloromethane/methanol), add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O).
Cool the reaction mixture to 0 °C and add an oxidizing agent (e.g., sodium periodate) portion-wise.
Stir the reaction at room temperature until completion, monitoring by TLC.
Quench the reaction with a reducing agent (e.g., sodium thiosulfate) and extract the product with an organic solvent.
Purify the crude product by column chromatography to yield the desired (2S,5S)-5-substituted azepane-2-carboxylate derivative.
Role in Medicinal Chemistry
The azepane-2-carboxylic acid scaffold is a versatile template for the development of a wide range of therapeutic agents. Its ability to mimic peptide backbones and present substituents in a defined three-dimensional space has been exploited to target various biological macromolecules.
Peptidomimetics and Integrin Antagonists
Azepane-2-carboxylic acid is frequently incorporated into peptidomimetics to constrain the conformational flexibility of peptide chains, thereby enhancing their binding affinity and selectivity for their biological targets. A notable application is in the design of antagonists for RGD-binding integrins, which are cell surface receptors involved in cell adhesion, signaling, and angiogenesis.[2][3][4]
A cyclopentapeptide analog incorporating a 7-substituted azepane-2-carboxylic acid linker has been synthesized and shown to exhibit low micromolar affinity for αvβ3 and αvβ5 integrin receptors.
Compound
Target
IC₅₀ (µM)
Cyclopentapeptide-Azepane Analog
αvβ3 Integrin
1.8
αvβ5 Integrin
2.9
Enzyme Inhibitors
Derivatives of azepane-2-carboxylic acid have been investigated as inhibitors of various enzymes implicated in disease.
Balanol, a natural product containing an azepane ring, is a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in signal transduction pathways that regulate cell growth and differentiation.[5][6][7] Acyclic analogs of balanol that retain the azepane-like functionality have been synthesized and show high selectivity for PKC over other kinases like PKA.[5]
The PKC signaling pathway is a critical regulator of numerous cellular processes. The binding of extracellular ligands to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can activate phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG and Ca²⁺ (released from the endoplasmic reticulum in response to IP₃) synergistically activate conventional PKC isoforms.
Protein Kinase C (PKC) signaling pathway and inhibition.
Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators in immune signaling pathways. Their inhibition is an attractive strategy for enhancing anti-tumor immunity.[8] Azepane-containing derivatives have been developed as potent inhibitors of PTPN2 and PTPN1.[8]
Compound
Target
IC₅₀ (nM)
Compound 4 (Azepane Derivative)
PTPN2
15
PTPN1
8
The inhibition of PTPN2 and PTPN1 by these compounds can restore the activity of signaling molecules like STAT1 and STAT3, leading to enhanced T-cell mediated tumor cell killing.
Inhibition of PTPN2/PTPN1 by azepane derivatives.
Anticancer Agents
The azepane scaffold is present in numerous compounds with demonstrated anticancer activity.[9][10] For instance, certain 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives have shown good activity against B-cell leukemic cell lines.[9]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[9]
Cell Seeding: Plate cells (e.g., Reh cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the azepane derivatives for a specified period (e.g., 48 hours). Include a vehicle control.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Pharmacokinetics
The pharmacokinetic properties of azepane-containing compounds are crucial for their development as drugs. While data on azepane-2-carboxylic acid itself is limited, studies on its derivatives and related structures provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.
A generalized workflow for a rodent pharmacokinetic study is outlined below.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic profile of a novel azepane derivative.[11]
Animal Models: Use male Wistar or Sprague-Dawley rats. House the animals in a controlled environment with a regular light-dark cycle and free access to food and water.
Drug Administration:
Intravenous (IV): Dissolve the compound in a suitable vehicle and administer as a single bolus injection via the jugular vein.
Oral (PO): Administer the compound by oral gavage.
Blood Sampling: Collect serial blood samples at predetermined time points post-administration from the jugular vein or another appropriate site into tubes containing an anticoagulant.
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Bioanalytical Method: Quantify the plasma concentrations of the compound using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (T½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) using appropriate software.
The table below presents pharmacokinetic data for a representative azepane-containing compound, a PTPN2/N1 inhibitor.[8]
Compound
Species
Route
T½ (h)
CL (mL/min/kg)
Vd (L/kg)
F (%)
Compound 4
Mouse
IV
1.8
35.4
4.8
45
PO
3.2
-
-
Conclusion
Azepane-2-carboxylic acid and its derivatives represent a rich and productive area of research in medicinal chemistry. The versatility of the azepane scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. From peptidomimetics targeting cell surface receptors to potent enzyme inhibitors and anticancer agents, this structural motif continues to be a valuable tool in the quest for novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery through the exploration of azepane-based compounds. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate promising lead compounds into clinically effective drugs.
Application Notes and Protocols for the Chiral Synthesis of (R)-Azepane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the chiral synthesis of (R)-Azepane-2-carboxylic acid, a valuable building block in modern drug...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chiral synthesis of (R)-Azepane-2-carboxylic acid, a valuable building block in modern drug discovery. This constrained amino acid analog is of significant interest for its ability to impart conformational rigidity to peptides, enhancing their biological activity and metabolic stability. The protocols detailed below are based on methodologies reported in peer-reviewed scientific literature.
Application Notes
(R)-Azepane-2-carboxylic acid serves as a versatile scaffold in pharmaceutical research, particularly in the design of peptidomimetics and prodrugs.[1] Its rigid, seven-membered ring structure is crucial for the precise spatial arrangement of functional groups, which is essential for effective target engagement.[1] The development of catalytic asymmetric routes is a key focus in improving the enantiomeric purity of this compound.[1]
A significant application of (R)-Azepane-2-carboxylic acid is in the development of Arg-Gly-Asp (RGD) mimetics that target integrin αvβ3. A cyclopentapeptide analog incorporating an enantiopure 7-substituted azepane-2-carboxylic acid linker has shown low micromolar affinity for αvβ3 and αvβ5 receptors.[2] This highlights its potential in developing therapeutics that modulate integrin-mediated signaling pathways, which are implicated in angiogenesis and tumor metastasis.
Therapeutic Relevance: Integrin αvβ3 Signaling
Integrin αvβ3 is a cell surface receptor that plays a crucial role in cell adhesion, proliferation, and migration. Its signaling is initiated by binding to extracellular matrix proteins containing the RGD motif. This interaction triggers a cascade of intracellular events, primarily through the activation of Focal Adhesion Kinase (FAK). Activated FAK can then influence multiple downstream pathways, including the PI3K/Akt and Ras/MAPK pathways, which are central to cell survival and proliferation.[3][4] Peptidomimetics containing (R)-Azepane-2-carboxylic acid can act as antagonists, blocking the natural ligand binding to integrin αvβ3 and thereby inhibiting these downstream signaling events.
Below is a diagram illustrating the simplified signaling pathway of integrin αvβ3, which can be targeted by RGD mimetics incorporating (R)-Azepane-2-carboxylic acid.
Enantioselective Synthesis of Azepane-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Azepane-2-carboxylic acid, a valuable chi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Azepane-2-carboxylic acid, a valuable chiral building block in drug discovery and development. The methodologies presented focus on achieving high enantiopurity and scalability.
Introduction
Azepane-2-carboxylic acid, also known as L-homopipecolic acid, is a seven-membered cyclic amino acid analogue. Its constrained conformational flexibility makes it an attractive scaffold for the design of peptidomimetics and pharmacologically active compounds. The stereochemistry at the C2 position is critical for biological activity, necessitating precise control during synthesis. This document outlines a robust method for the asymmetric synthesis of substituted azepane-2-carboxylate derivatives, which can be adapted for the synthesis of the parent compound.
Featured Synthetic Route: Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives
A notable and scalable approach for the synthesis of enantiomerically enriched azepane-2-carboxylate derivatives has been developed.[1] This method utilizes an oxidative cleavage of a bicyclic alkene precursor to stereoselectively install functionalities at the C2 and C5 positions of the azepane ring. While this protocol yields a C5-substituted product, it represents a key strategy for constructing the chiral azepane core.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for substituted azepane-2-carboxylates.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related chiral heterocycles and can be adapted for Azepane-2-carboxylic acid.
Protocol 1: Ruthenium-Catalyzed Olefin Cross-Metathesis and Hydrogenation for Annulated Azepanes
This protocol describes a two-step synthesis of [b]-annulated azepane scaffolds, which shares common principles with the synthesis of monocyclic azepanes.[2]
To a solution of an optically active cyclic α-allyl-β-oxoester (1.0 equiv) and acrylonitrile (4.0 equiv) in toluene at 90 °C, add Hoveyda-Grubbs 2nd generation catalyst (2 mol%).
Stir the reaction mixture at 90 °C for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the cross-metathesis product.
Step 2: Palladium-Catalyzed Dihydrogenation and Reductive Amination
Dissolve the product from Step 1 in a mixture of methanol and acetic acid.
Add Palladium on carbon (10% w/w) to the solution.
Subject the mixture to hydrogenation at 11 bar of H₂ pressure and 80 °C for 24 hours.
After hydrogenation, filter the catalyst through a pad of Celite® and wash with methanol.
Concentrate the filtrate under reduced pressure to obtain the crude annulated azepane derivative.
Purify the product by column chromatography or crystallization.
Quantitative Data Summary for Annulated Azepane Synthesis [2]
Starting Material
Product Yield (%)
Enantiomeric Excess (ee %)
Cyclopentyl derivative
49
97-98
Cyclohexyl derivative
57
97-98
Cycloheptyl derivative
77
97-98
Data Presentation
The following table summarizes the key quantitative data for the synthesis of [b]-annulated azepane scaffolds, which provides a reference for expected yields and enantioselectivities in related azepane syntheses.
Table 1: Summary of Yields and Enantioselectivities for Annulated Azepane Synthesis
Entry
Ring Size of Precursor
Yield of Metathesis Product (%)
Yield of Hydrogenation Product (%)
Overall Yield (%)
Enantiomeric Excess (ee %)
1
5
85
57
48
>98
2
6
87
65
57
>98
3
7
91
85
77
>98
Data adapted from a representative synthesis of annulated azepanes.
Logical Relationships in Asymmetric Synthesis
The enantioselectivity in these syntheses is often dictated by the choice of chiral catalyst or auxiliary. The following diagram illustrates the logical relationship in a catalyst-controlled asymmetric reaction.
The enantioselective synthesis of Azepane-2-carboxylic acid and its derivatives is a critical area of research with significant implications for drug discovery. The methodologies presented here, particularly the strategy involving oxidative cleavage of a bicyclic intermediate, offer a scalable and highly stereocontrolled route to this important class of molecules. Further adaptation of these methods will undoubtedly lead to more efficient syntheses of the unsubstituted parent compound and a wider range of functionalized analogues.
Application Notes and Protocols for the Use of Azepane-2-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Azepane-2-carboxylic acid, a seven-membered cyclic amino acid analogue of proline, is a valuable building block in the synthesis of peptidomime...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane-2-carboxylic acid, a seven-membered cyclic amino acid analogue of proline, is a valuable building block in the synthesis of peptidomimetics and other molecules of pharmaceutical interest. Its incorporation into peptide sequences can induce conformational constraints, enhance metabolic stability, and provide novel structural scaffolds for drug design. These application notes provide an overview of the use of Fmoc-protected Azepane-2-carboxylic acid in solid-phase peptide synthesis (SPPS), including recommended protocols, potential challenges, and relevant quantitative data.
Data Presentation
The following tables summarize key quantitative data and recommended conditions for the incorporation of Azepane-2-carboxylic acid and similar hindered amino acids in peptide synthesis.
Table 1: Reported Yield for Cyclization of a Peptide Containing a Substituted Azepane-2-carboxylic Acid Derivative
Peptide Sequence
Coupling Reagent
Base
Solvent
Conditions
Yield (%)
Reference
Cyclopentapeptide with a 7-substituted azepane-2-carboxylic acid linker
Table 2: Recommended Coupling Reagents and Conditions for Hindered Amino Acids
Coupling Reagent
Activating Additive
Base (Equivalents)
Typical Coupling Time
Key Considerations
HATU
(Internal)
DIEA (2-4)
30 min - 2 h
Highly efficient for hindered couplings.
HBTU
HOBt
DIEA (2-4)
30 min - 2 h
A common and effective choice.
PyBOP
(Internal)
DIEA (2-4)
30 min - 2 h
Good for minimizing racemization.
DIC/Oxyma
OxymaPure
Collidine or DIEA (2-4)
1 - 4 h
Safer alternative to benzotriazole-based reagents.
Experimental Protocols
The following protocols provide a general guideline for the manual solid-phase synthesis of peptides containing Azepane-2-carboxylic acid using Fmoc/tBu chemistry.
Protocol 1: Standard Coupling of Fmoc-Azepane-2-carboxylic acid
This protocol outlines the steps for incorporating a single Fmoc-Azepane-2-carboxylic acid residue into a growing peptide chain on a solid support.
Kaiser test kit or other method for monitoring coupling completion
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
Fmoc Deprotection:
Drain the DMF from the resin.
Add the 20% piperidine in DMF solution to the resin.
Agitate the mixture for 5 minutes.
Drain the solution.
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
Amino Acid Activation and Coupling:
In a separate vessel, dissolve Fmoc-Azepane-2-carboxylic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.
Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
Monitoring the Coupling Reaction:
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.
If the Kaiser test is positive (blue beads), indicating incomplete coupling, proceed to the double coupling protocol.
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.
Protocol 2: Double Coupling for Hindered Residues
If the initial coupling of Fmoc-Azepane-2-carboxylic acid is incomplete, a second coupling is recommended.[2][3]
Procedure:
After the first coupling reaction, drain the reaction solution and wash the resin with DMF (3 times).
Repeat the Amino Acid Activation and Coupling steps from Protocol 1 with a fresh solution of activated Fmoc-Azepane-2-carboxylic acid.
Agitate the reaction mixture for an additional 1-2 hours.
Monitor the coupling reaction again using the Kaiser test.
Once the coupling is complete, proceed with the Washing steps as described in Protocol 1.
Mandatory Visualizations
Diagram 1: General Workflow for Fmoc-SPPS
Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.
Diagram 2: Decision Logic for Coupling Hindered Amino Acids
Caption: Decision-making workflow for coupling sterically hindered amino acids in SPPS.
Potential Challenges and Mitigation Strategies
The incorporation of Azepane-2-carboxylic acid, being a sterically hindered cyclic amino acid, may present some challenges during peptide synthesis.
Incomplete Coupling: Due to steric hindrance, the coupling reaction may be slower or less efficient than for standard amino acids.
Mitigation: Employ more potent coupling reagents like HATU or HCTU.[4] A double coupling strategy is often effective.[2][3] Increasing the coupling time and using a higher excess of the amino acid and coupling reagents can also improve the yield.
Aggregation: Peptides containing cyclic or hydrophobic residues can be prone to aggregation on the solid support, leading to poor coupling and deprotection efficiency.
Mitigation: Use of chaotropic salts (e.g., LiCl) in the coupling mixture or during washing steps can help disrupt secondary structures.[3] The synthesis can also be performed at an elevated temperature.
Side Reactions:
Racemization: While less common with urethane-protected amino acids, racemization can occur, especially during prolonged activation times or with certain bases.
Mitigation: Use of additives like HOBt or OxymaPure can suppress racemization. Pre-activation times should be kept to a minimum.
Diketopiperazine Formation: This can be a significant side reaction at the dipeptide stage, especially if proline or another cyclic amino acid is the second residue.
Mitigation: Couple a pre-formed dipeptide or use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) to reduce this side reaction.
By following these guidelines and being mindful of the potential challenges, researchers can successfully incorporate Azepane-2-carboxylic acid into their peptide sequences to explore novel chemical space in drug discovery and development.
Azepane-2-carboxylic Acid: A Versatile Scaffold for Pharmaceutical Innovation
Application Notes and Protocols Introduction Azepane-2-carboxylic acid, a cyclic amino acid analog, has emerged as a significant building block in modern drug discovery. Its seven-membered ring structure offers a unique...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols
Introduction
Azepane-2-carboxylic acid, a cyclic amino acid analog, has emerged as a significant building block in modern drug discovery. Its seven-membered ring structure offers a unique conformational flexibility that medicinal chemists can exploit to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. As a proline analogue, it can be incorporated into peptidomimetics to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing azepane-2-carboxylic acid and its derivatives in their research endeavors. The applications highlighted herein span from integrin receptor antagonists for anti-cancer therapy to glycosidase inhibitors.
Applications in Drug Discovery
The azepane scaffold is present in a variety of bioactive molecules and approved drugs, demonstrating its therapeutic potential across different disease areas. Azepane-2-carboxylic acid, in particular, serves as a versatile starting material for the synthesis of diverse compound libraries.
Peptidomimetics and Integrin Receptor Antagonists
The incorporation of azepane-2-carboxylic acid into peptide sequences allows for the creation of conformationally constrained peptidomimetics. This is particularly valuable in targeting protein-protein interactions, such as those mediated by integrin receptors. Integrins, especially αvβ3 and αvβ5, are overexpressed in various cancer cells and play a crucial role in tumor angiogenesis and metastasis. Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are known to bind to these integrins. By incorporating an enantiopure 7-substituted azepane-2-carboxylic acid as a linker, it is possible to synthesize potent and selective integrin antagonists.
A notable example is a cyclopentapeptide analog incorporating a substituted azepane-2-carboxylic acid linker, which has demonstrated low micromolar affinity for αvβ3 and αvβ5 receptors.[1]
Cyclopentapeptide analog with azepane-2-carboxylic acid linker
αvβ3 Integrin
1.8
Cyclopentapeptide analog with azepane-2-carboxylic acid linker
αvβ5 Integrin
2.9
Glycosidase Inhibitors
Polyhydroxylated azepanes, synthesized from azepane-2-carboxylic acid derivatives, are a class of iminosugars that can act as potent and selective glycosidase inhibitors. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and are involved in a wide range of biological processes. Their inhibition is a therapeutic strategy for diseases such as diabetes, viral infections, and lysosomal storage disorders.
A series of diastereomeric tetrahydroxylated azepanes featuring a carboxymethyl group at the pseudo-anomeric position have been synthesized and evaluated for their glycosidase inhibitory activity. One of the stereoisomers showed potent and selective inhibition of β-galactosidase.
Quantitative Data:
Compound
Target
IC50 (µM)
Tetrahydroxylated azepane with a carboxymethyl group at the pseudo-anomeric position
β-galactosidase
21
Experimental Protocols
Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives
This protocol describes a robust and scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, which are key intermediates for various pharmaceutical candidates. The synthesis starts from a known hydroxy-ketone and features an oxidative cleavage of aza-bicyclo[3.2.2]nonene as the key step.[2][3]
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow.
Methodology:
Synthesis of Aza-bicyclo[3.2.2]nonene intermediate: The synthesis commences with a known hydroxy-ketone which undergoes a multi-step sequence to form the key aza-bicyclo[3.2.2]nonene intermediate. This typically involves steps like protection of functional groups, introduction of the nitrogen atom, and cyclization.
Oxidative Cleavage: The pivotal step is the oxidative cleavage of the double bond in the aza-bicyclo[3.2.2]nonene intermediate. This is typically achieved using ozonolysis followed by a reductive or oxidative workup, or by using other oxidizing agents like KMnO4 or OsO4/NaIO4. This step is crucial as it stereoselectively generates the C2-carboxylic acid and the C5-substituent.
Purification: The resulting substituted azepane-2-carboxylate derivative is purified using standard techniques such as column chromatography or crystallization.
Note: The specific reagents and reaction conditions will depend on the desired substituents on the azepane ring.
Integrin αvβ3 and αvβ5 Receptor Binding Assay
This protocol describes a solid-phase binding assay to determine the inhibitory activity of compounds against integrin receptors.
Workflow for Integrin Binding Assay:
Caption: Integrin binding assay workflow.
Materials:
Purified human αvβ3 and αvβ5 integrin receptors
High-binding 96-well microtiter plates
Binding Buffer (e.g., Tris-buffered saline with Ca2+, Mg2+, Mn2+, and BSA)
Biotinylated vitronectin (or other suitable ligand)
Streptavidin-HRP conjugate
HRP substrate (e.g., TMB)
Stop solution (e.g., 1 M H2SO4)
Test compounds (azepane-2-carboxylic acid derivatives)
Procedure:
Coating: Coat the wells of a 96-well plate with purified integrin receptor (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
Blocking: Wash the wells with wash buffer and block with a blocking buffer (e.g., 1% BSA in binding buffer) for 1-2 hours at room temperature.
Competition: Add serial dilutions of the test compounds to the wells, followed by a constant concentration of biotinylated vitronectin. Incubate for 2-3 hours at room temperature.
Detection: Wash the wells and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
Signal Development: Wash the wells and add the HRP substrate. Allow the color to develop.
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
β-Galactosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against β-galactosidase.
Test compounds (polyhydroxylated azepane derivatives)
96-well microtiter plate
Spectrophotometer
Procedure:
Reaction Setup: In a 96-well plate, add the assay buffer, β-galactosidase enzyme, and serial dilutions of the test compounds. Pre-incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).
Initiate Reaction: Add the ONPG substrate to each well to start the reaction.
Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 15-30 minutes). The hydrolysis of ONPG by β-galactosidase will produce o-nitrophenol, which is yellow.
Stop Reaction: Add the stop solution to each well to terminate the reaction and enhance the color of the o-nitrophenol.
Measurement: Measure the absorbance of each well at 420 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Azepane-2-carboxylic acid is a valuable and versatile building block for the development of novel pharmaceuticals. Its unique structural features enable the synthesis of diverse and complex molecules with a wide range of biological activities. The protocols and data presented in these application notes provide a starting point for researchers to explore the potential of azepane-2-carboxylic acid in their own drug discovery programs. The continued exploration of this scaffold is likely to lead to the discovery of new and improved therapies for a variety of diseases.
Application Notes and Protocols: Incorporation of Azepane-2-Carboxylic Acid into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the incorporation of Azepane-2-carboxylic acid into bioactive molecules, a strategy increasingly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of Azepane-2-carboxylic acid into bioactive molecules, a strategy increasingly employed in drug discovery to enhance pharmacological properties. Azepane-2-carboxylic acid, a seven-membered cyclic amino acid analog, serves as a versatile scaffold for creating conformationally constrained peptidomimetics and novel heterocyclic compounds. Its integration into lead compounds has been shown to improve potency, selectivity, and pharmacokinetic profiles. This document offers detailed protocols for the chemical synthesis of these modified molecules, summarizes their biological activities, and illustrates the key signaling pathways they modulate.
Biological Activity of Azepane-Containing Molecules
The incorporation of the azepane moiety has led to the development of potent inhibitors for a range of biological targets, including kinases, integrins, and various cancer cell lines. The constrained cyclic structure of azepane can confer a favorable pre-organization for binding to target proteins, leading to enhanced activity.
Table 1: Inhibitory Activity of Azepane Derivatives against Protein Kinases[1]
Compound Class
Target Kinase
IC50 (nM)
Mechanism of Action
Azepane Derivative (Lead)
PKBα
5
ATP-Competitive
PKA
4
ATP-Competitive
Azepane Derivative (Optimized)
PKBα
4
ATP-Competitive
PKA
3
ATP-Competitive
Table 2: Anticancer Activity of Azepane-Containing Compounds
Table 3: Inhibitory Activity of Azepane-Containing Peptidomimetics against Integrins
Compound Type
Target Integrin
IC50 (nM)
Bivalent Peptidomimetic Antagonist
αvβ3
0.09
Cyclic RGD-Azabicycloalkane Peptide
αvβ3
53.7
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of Azepane-2-carboxylic acid into peptides using both solid-phase and solution-phase synthesis techniques.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azepane-Containing Peptide
This protocol describes the manual synthesis of a peptide incorporating N-Boc-Azepane-2-carboxylic acid using a standard Fmoc/tBu strategy on a solid support.
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
Fmoc Deprotection:
Drain the DMF.
Add a 20% solution of piperidine in DMF to the resin.
Shake for 20 minutes.
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Amino Acid Coupling (Standard Amino Acids):
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.
Add the activated amino acid solution to the resin.
Shake for 2 hours.
Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Confirm complete coupling using a Kaiser test. Repeat coupling if necessary.
Incorporation of N-Boc-Azepane-2-carboxylic acid:
Following the final Fmoc deprotection, wash the resin as described in step 2.
In a separate vial, dissolve N-Boc-Azepane-2-carboxylic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
Add DIPEA (6 eq.) and vortex for 1 minute.
Add the activated azepane amino acid to the resin and shake for 4 hours.
Wash the resin as described in step 3.
Repeat Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.
Final Deprotection and Cleavage:
After the final amino acid coupling, perform a final Fmoc deprotection.
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
Add the cleavage cocktail to the resin and shake for 2-3 hours.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Synthesis of a Dipeptide Containing Azepane-2-carboxylic Acid
This protocol outlines the synthesis of a dipeptide in solution, coupling N-Boc-Azepane-2-carboxylic acid with a C-terminal protected amino acid.[3][4]
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate solution
1 M Hydrochloric acid
Brine
Anhydrous magnesium sulfate or sodium sulfate
Rotary evaporator
Procedure:
Preparation of the Amino Component: Dissolve the amino acid methyl ester hydrochloride (1.1 eq.) in DCM and add TEA (1.2 eq.) to neutralize the salt and liberate the free amine. Stir for 15 minutes.
Activation of N-Boc-Azepane-2-carboxylic acid: In a separate flask, dissolve N-Boc-Azepane-2-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0 °C in an ice bath.
Coupling Reaction: Slowly add DIC (1.1 eq.) to the solution of N-Boc-Azepane-2-carboxylic acid and HOBt. Stir at 0 °C for 15 minutes.
Addition of Amino Component: Add the free amine solution from step 1 to the activated carboxyl component. Allow the reaction to warm to room temperature and stir overnight.
Work-up:
Filter the reaction mixture to remove the diisopropylurea byproduct.
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Deprotection (Optional):
Boc Deprotection: Dissolve the dipeptide in a solution of 4 M HCl in dioxane or 50% TFA in DCM and stir for 1-2 hours. Evaporate the solvent to yield the amine salt.
Ester Hydrolysis: Dissolve the dipeptide in a mixture of methanol and water, add LiOH or NaOH (1.1 eq.), and stir until the reaction is complete (monitored by TLC). Neutralize with 1 M HCl and extract the product.
Signaling Pathways and Experimental Workflows
The biological effects of azepane-containing molecules are often mediated through their interaction with specific signaling pathways. For instance, azepane-based kinase inhibitors can target key components of pathways that are frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Azepane derivatives have been developed as potent inhibitors of Akt (also known as Protein Kinase B or PKB).
Caption: PI3K/Akt signaling pathway with the inhibitory action of an azepane-based compound on Akt (PKB).
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide, including the incorporation of a non-canonical amino acid like Azepane-2-carboxylic acid.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) from resin preparation to final purification.
Application Notes and Protocols for N-Functionalization of Azepane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the N-functionalization of azepane-2-carboxylic acid, a valuable scaffold in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of azepane-2-carboxylic acid, a valuable scaffold in medicinal chemistry and drug discovery. The functionalization of the secondary amine in the azepane ring allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document outlines procedures for N-alkylation, N-acylation, N-arylation via Buchwald-Hartwig amination, and N-alkylation via reductive amination, complete with experimental details and comparative data.
Strategic Considerations for N-Functionalization
The N-functionalization of azepane-2-carboxylic acid requires careful consideration of the carboxylic acid moiety, which can interfere with certain reaction conditions. Therefore, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester) prior to N-functionalization. The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy.
N-Alkylation of Azepane-2-carboxylate Esters
Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl groups onto the azepane nitrogen. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
Table 1: Comparative Data for N-Alkylation of Azepane-2-carboxylate Esters
Alkylating Agent
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Benzyl bromide
K₂CO₃
Acetonitrile
Reflux
12
~90 (estimated)
1-Bromo-3-chloropropane
K₂CO₃
Acetonitrile
Reflux
12
High (qualitative)
Methyl Iodide
K₂CO₃
DMF
Room Temp.
24
Good (qualitative)
Experimental Protocol: N-Benzylation of Ethyl Azepane-2-carboxylate
Materials:
Ethyl azepane-2-carboxylate
Benzyl bromide
Potassium carbonate (K₂CO₃)
Acetonitrile (anhydrous)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Procedure:
To a solution of ethyl azepane-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
To this suspension, add benzyl bromide (1.2 eq).
Heat the reaction mixture to reflux and stir for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.
Diagram 1: General Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of azepane-2-carboxylate esters.
N-Acylation of Azepane-2-carboxylate Esters
N-acylation is a common method to introduce amide functionalities. This is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base.
Table 2: Comparative Data for N-Acylation of Azepane-2-carboxylate Esters
Acylating Agent
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Acetyl Chloride
Triethylamine
Dichloromethane
0 to RT
2
High (qualitative)
Acetic Anhydride
None
Neat
Room Temp.
0.5
High (qualitative)
Benzoyl Chloride
Triethylamine
Dichloromethane
0 to RT
2
Good (qualitative)
Experimental Protocol: N-Acetylation of Methyl Azepane-2-carboxylate
Materials:
Methyl azepane-2-carboxylate
Acetyl chloride
Triethylamine (Et₃N)
Dichloromethane (DCM, anhydrous)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Procedure:
Dissolve methyl azepane-2-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 eq) to the cooled solution.
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acetylated product.
Diagram 2: General Workflow for N-Acylation
Caption: Workflow for the N-acylation of azepane-2-carboxylate esters.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azepanes.[1][2]
Table 3: Representative Conditions for Buchwald-Hartwig N-Arylation
Experimental Protocol: N-Arylation of tert-Butyl Azepane-2-carboxylate
Materials:
tert-Butyl azepane-2-carboxylate
Aryl halide (e.g., 4-chlorotoluene)
Palladium catalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., XPhos)
Sodium tert-butoxide (NaOtBu)
Toluene (anhydrous and degassed)
Schlenk tube or similar reaction vessel
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a Schlenk tube, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere.
Add the aryl halide and tert-butyl azepane-2-carboxylate.
Add anhydrous, degassed toluene via syringe.
Seal the tube and heat the reaction mixture with stirring for the specified time.
Monitor the reaction by GC-MS or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
Filter the mixture through a pad of celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Diagram 3: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
N-Alkylation via Reductive Amination
Reductive amination provides a versatile method for N-alkylation using aldehydes or ketones. The reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the corresponding amine.
Table 4: Representative Conditions for Reductive Amination
Application Notes and Protocols: Azepane-2-carboxylic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of the azepane-2-carboxylic acid scaffold in the design and synthesis of potent kinase a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the azepane-2-carboxylic acid scaffold in the design and synthesis of potent kinase and phosphatase inhibitors. Detailed protocols for chemical synthesis and biological evaluation are provided to facilitate research and development in this promising area of medicinal chemistry.
Introduction
The azepane ring is a versatile seven-membered heterocyclic scaffold that has garnered significant attention in drug discovery due to its conformational flexibility, which allows for optimal binding to various biological targets.[1] Azepane-2-carboxylic acid, a key building block, serves as a valuable starting material for creating a diverse range of substituted azepane derivatives. This document focuses on the application of this scaffold in the development of inhibitors for two important classes of enzymes involved in cellular signaling: Protein Kinase B (PKB/Akt) and Protein Tyrosine Phosphatases (PTPN1 and PTPN2).
Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making PKB/Akt a critical target for anticancer drug development.[2] Similarly, PTPN1 and PTPN2 are key negative regulators of immune and metabolic signaling pathways, and their inhibition presents a promising strategy for enhancing anti-tumor immunity and treating metabolic diseases.
I. Azepane-Based Inhibitors of Protein Kinase B (PKB/Akt)
Derivatives of azepane-2-carboxylic acid have been successfully developed as potent inhibitors of Protein Kinase B (PKBα/Akt1). These inhibitors are often designed based on the structure of the natural product (-)-balanol, which contains an azepane ring and is an ATP-competitive inhibitor of protein kinases.
Quantitative Data: In Vitro Potency of Azepane-Based PKB/Akt Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of azepane derivatives against PKBα and the related Protein Kinase A (PKA). The optimization of a lead compound with poor plasma stability (due to an ester linkage) led to the development of a stable and highly potent amide isostere (Compound 4).
Data sourced from Breitenlecher et al., J. Med. Chem. 2004.[3][4]
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Azepane-based inhibitors typically act by competing with ATP for binding to the kinase domain of Akt, thereby preventing its activation and the phosphorylation of its downstream targets.
PI3K/Akt Signaling Pathway and Inhibition.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines a typical workflow for evaluating the inhibitory activity of azepane derivatives against Akt kinase.
Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
Protocol 1: Synthesis of N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide (Compound 4)
This protocol is adapted from the synthesis of related azepane derivatives and serves as a representative example.
To a solution of 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add a solution of (3R,4R)-4-Amino-azepan-3-yl)-carbamic acid tert-butyl ester (1.0 eq) in DMF.
Stir the reaction mixture at room temperature for 16 hours.
Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of TFA and DCM.
Stir the solution at room temperature for 2 hours.
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO3.
Extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected amine.
Step 3: Final Amide Coupling
To a solution of isonicotinic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add a solution of the deprotected amine from Step 2 (1.0 eq) in DMF.
Stir the reaction mixture at room temperature for 16 hours.
Work-up the reaction as described in Step 1.
Purify the crude product by silica gel column chromatography to yield the final compound.
Protocol 2: In Vitro Akt1 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.
Materials:
Recombinant human Akt1 kinase (e.g., from Promega or Cell Signaling Technology)
AKTide-2T peptide substrate (or other suitable Akt substrate)
ATP
Azepane-based inhibitor (test compound)
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well plates
Luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of the azepane-based inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended. Prepare a "no inhibitor" control with DMSO only.
Kinase Reaction Setup:
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.
Add 2 µL of a solution containing Akt1 kinase in Kinase Assay Buffer to each well. The optimal kinase concentration should be determined empirically but is typically in the low ng range.
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiate Kinase Reaction:
Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final concentration of the peptide substrate is typically 100-200 µM, and the ATP concentration is often at its Km value for the kinase (e.g., 50 µM).[5]
Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Equilibrate the plate to room temperature.
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7][8]
Incubate at room temperature for 40 minutes.[6][7][8]
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6][7][8]
Incubate for 30-60 minutes at room temperature.[6][8]
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
II. Azepane-Based Inhibitors of PTPN1 and PTPN2
Azepane-containing derivatives have also been developed as potent inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2). These phosphatases are negative regulators of T-cell receptor and cytokine signaling pathways.[9] Their inhibition can enhance anti-tumor immunity.
Quantitative Data: In Vitro Potency of Azepane-Based PTPN1/PTPN2 Inhibitors
The following table shows the inhibitory activity of a representative azepane-containing compound against PTPN1 and PTPN2.
Compound ID
PTPN1 IC50 (nM)
PTPN2 IC50 (nM)
Compound 4 (from a 2024 study)
3.5
1.8
Data sourced from Zheng et al., Eur. J. Med. Chem. 2024.[10]
Signaling Pathway: PTPN1/PTPN2 in T-Cell Regulation
PTPN1 and PTPN2 dephosphorylate and inactivate key components of the JAK-STAT signaling pathway, which is crucial for T-cell activation and function in response to cytokines like interferons (IFN) and interleukins (IL). Inhibition of PTPN1/PTPN2 leads to enhanced STAT phosphorylation and subsequent gene expression, promoting T-cell effector functions.[9][11]
Application of Azepane-2-carboxylic Acid in Agrochemical Research: A Framework for Investigation
Introduction Azepane-2-carboxylic acid, a seven-membered cyclic amino acid, is a versatile scaffold primarily explored in pharmaceutical research for the development of peptidomimetics and as a precursor for various drug...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Azepane-2-carboxylic acid, a seven-membered cyclic amino acid, is a versatile scaffold primarily explored in pharmaceutical research for the development of peptidomimetics and as a precursor for various drugs.[1] While direct applications in agrochemical research are not extensively documented, the broader class of amino acids and their derivatives have shown significant potential as herbicides, fungicides, insecticides, and plant growth regulators.[2][3][4] Carboxylic acid derivatives are integral to the development of many commercial herbicides, targeting various biosynthetic pathways in plants.[5][6] This document outlines potential applications and provides detailed experimental protocols for investigating the agrochemical potential of Azepane-2-carboxylic acid and its derivatives.
Hypothetical Agrochemical Applications
Based on the known bioactivities of related compounds, Azepane-2-carboxylic acid could be investigated for the following applications:
Plant Growth Regulation: As an unnatural amino acid, it could interfere with plant hormone biosynthesis or signaling pathways, potentially leading to desirable traits such as increased biomass, enhanced root development, or drought tolerance. Non-proteinogenic amino acids have been shown to impact plant growth by mimicking proteinogenic amino acids.[7]
Herbicidal Activity: Derivatives of Azepane-2-carboxylic acid could be designed to inhibit essential plant enzymes, similar to other carboxylic acid-based herbicides.[5][6] The cyclic nature of the scaffold could confer specific binding properties to target proteins.
Fungicidal Activity: Carboxylic acid amides are a known class of fungicides.[8] Derivatives of Azepane-2-carboxylic acid could be synthesized and screened for activity against common plant pathogens.
Insecticidal Activity: The azepane scaffold could be incorporated into molecules designed to target the insect nervous system or other vital physiological processes, analogous to some existing classes of insecticides.[9][10]
Data Presentation
Quantitative data from screening experiments should be organized for clear comparison.
Table 1: Plant Growth Regulation Screening Data
Compound
Concentration (µM)
Root Length (% of Control)
Shoot Height (% of Control)
Germination Rate (%)
Azepane-2-carboxylic acid
10
50
100
Derivative 1
10
50
100
Positive Control (e.g., IAA)
10
Negative Control
-
100
100
100
Table 2: Herbicidal Activity Screening Data (Post-emergence)
Compound
Application Rate (g/ha)
Plant Species
Growth Inhibition (%)
Phytotoxicity Score (1-9)
Azepane-2-carboxylic acid
100
Arabidopsis thaliana
500
Arabidopsis thaliana
1000
Arabidopsis thaliana
Derivative 1
100
Echinochloa crus-galli
500
Echinochloa crus-galli
1000
Echinochloa crus-galli
Positive Control (e.g., Glyphosate)
500
Both
Negative Control
-
Both
0
1
Table 3: Fungicidal Activity Screening Data (In Vitro)
Compound
Concentration (µg/mL)
Fungal Species
Mycelial Growth Inhibition (%)
EC50 (µg/mL)
Azepane-2-carboxylic acid
1
Fusarium graminearum
10
Fusarium graminearum
100
Fusarium graminearum
Derivative 1
1
Botrytis cinerea
10
Botrytis cinerea
100
Botrytis cinerea
Positive Control (e.g., Carbendazim)
10
Both
Negative Control
-
Both
0
-
Table 4: Insecticidal Activity Screening Data (Contact Toxicity)
Compound
Concentration (µg/cm²)
Insect Species
Mortality (%) at 24h
Mortality (%) at 48h
LD50 (µg/cm²)
Azepane-2-carboxylic acid
10
Myzus persicae
50
Myzus persicae
100
Myzus persicae
Derivative 1
10
Spodoptera frugiperda
50
Spodoptera frugiperda
100
Spodoptera frugiperda
Positive Control (e.g., Imidacloprid)
10
Both
Negative Control
-
Both
0
0
-
Experimental Protocols
Synthesis of Azepane-2-carboxylic Acid Derivatives
Objective: To generate a library of derivatives for screening.
General Procedure (Amide Synthesis):
Dissolve Azepane-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane, DMF).
Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
Stir the mixture for 10 minutes at room temperature.
Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Purify the crude product by column chromatography.
Characterize the final compound using NMR and mass spectrometry.
Synthesis workflow for Azepane-2-carboxylic acid derivatives.
Protocol for Plant Growth Regulation Assay
Objective: To evaluate the effect of test compounds on plant growth.
Materials:
Seeds of a model plant (e.g., Arabidopsis thaliana).
Petri dishes with sterile filter paper or agar medium (e.g., MS medium).
Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations.
Growth chamber with controlled light and temperature.
Procedure:
Surface-sterilize seeds and place them on the prepared petri dishes.
Add the test compound solutions to the medium at various concentrations. Include a solvent control and a positive control (e.g., a known plant hormone).
Incubate the plates vertically in a growth chamber for 7-14 days.
Measure primary root length and shoot height. Calculate the germination rate.
Express the results as a percentage of the solvent control.
Protocol for Herbicidal Activity Assay (Post-emergence)
Objective: To assess the herbicidal effect of test compounds on young plants.
Materials:
Pots with soil.
Seeds of a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Amaranthus retroflexus) weed.
Spray chamber.
Test compounds formulated as an emulsifiable concentrate or wettable powder.
Procedure:
Sow seeds in pots and grow them in a greenhouse until they reach the 2-3 leaf stage.
Prepare spray solutions of the test compounds at different application rates.
Spray the plants uniformly in a spray chamber. Include a formulation blank as a negative control and a commercial herbicide as a positive control.
Return the plants to the greenhouse and observe for 14-21 days.
Assess growth inhibition and phytotoxicity symptoms visually, using a rating scale.
General workflow for screening candidate agrochemicals.
Protocol for Fungicidal Activity Assay (In Vitro)
Objective: To determine the direct inhibitory effect of test compounds on fungal growth.
Materials:
Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).
Potato Dextrose Agar (PDA) medium.
Petri dishes.
Test compounds dissolved in a suitable solvent.
Procedure:
Prepare PDA medium and amend it with the test compounds at various concentrations after autoclaving and cooling. Pour into petri dishes.
Place a mycelial plug from an actively growing fungal culture in the center of each plate.
Incubate the plates at the optimal temperature for the fungus in the dark.
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
Calculate the percentage of mycelial growth inhibition relative to the solvent control.
Protocol for Insecticidal Activity Assay (Contact Toxicity)
Objective: To evaluate the toxicity of test compounds to insects upon direct contact.
Materials:
Target insect species (e.g., aphids, caterpillars).
Petri dishes or vials.
Spray tower or micropipette.
Test compounds dissolved in a suitable solvent (e.g., acetone).
Procedure:
Place a known number of insects in a petri dish.
Apply a specific volume of the test compound solution directly onto the insects using a spray tower or topically using a micropipette.
Provide a food source (e.g., a leaf disc) and maintain the insects under controlled conditions.
Assess mortality at 24, 48, and 72 hours post-treatment.
Calculate the percentage mortality, correcting for any mortality in the solvent control using Abbott's formula.
Conclusion
While Azepane-2-carboxylic acid is not a recognized agrochemical, its structural features as a cyclic amino acid warrant investigation into its potential bioactivity in plants, fungi, and insects. The protocols and frameworks provided here offer a systematic approach for researchers to explore this and similar scaffolds for novel agrochemical discovery. Any promising results from these initial screens would necessitate further research into the mechanism of action, structure-activity relationships, and crop safety.
Large-Scale Synthesis of Azepane-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the large-scale synthesis of Azepane-2-carboxylic acid, a valuable building block in med...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Azepane-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are designed for scalability and reproducibility, ensuring a reliable supply of this important cyclic amino acid for research and development purposes.
Introduction
Azepane-2-carboxylic acid, a seven-membered cyclic amino acid, serves as a crucial scaffold for the synthesis of various pharmacologically active compounds. Its constrained conformational flexibility makes it an attractive component for the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and biotechnology industries.
The synthetic strategy detailed herein involves a two-step process commencing with the readily available and renewable starting material, L-lysine. The first step involves the cyclization of L-lysine to its corresponding lactam, α-amino-ε-caprolactam. The subsequent step is the hydrolysis of this lactam to yield the target molecule, Azepane-2-carboxylic acid.
Chemical Properties
A summary of the key chemical and physical properties of Azepane-2-carboxylic acid is provided in the table below.
The overall synthetic scheme for the large-scale production of Azepane-2-carboxylic acid is depicted below. The process begins with the conversion of L-lysine to α-amino-ε-caprolactam, followed by the hydrolysis of the lactam ring.
Caption: Overall synthetic pathway for Azepane-2-carboxylic acid.
Experimental Protocols
Step 1: Large-Scale Synthesis of α-Amino-ε-caprolactam from L-Lysine
This protocol describes the cyclization of L-lysine to form its corresponding lactam, α-amino-ε-caprolactam. This method is adapted from established procedures and is suitable for large-scale production.
Materials and Equipment:
L-Lysine hydrochloride
Sodium hydroxide
1-Hexanol
Large-scale reaction vessel with overhead stirrer, reflux condenser, and Dean-Stark trap
Heating mantle
Filtration apparatus
Rotary evaporator
Procedure:
Reaction Setup: In a suitable large-scale reaction vessel equipped with an overhead stirrer, reflux condenser, and a Dean-Stark trap, add L-lysine hydrochloride and 1-hexanol.
Basification: Slowly add a stoichiometric equivalent of sodium hydroxide to the stirred suspension.
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically with 1-hexanol and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the L-lysine has been consumed.
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture to remove the sodium chloride byproduct.
Wash the filter cake with a small amount of 1-hexanol.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 1-hexanol.
Purification: The crude α-amino-ε-caprolactam can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white to off-white solid.
Process Flow Diagram for Step 1:
Caption: Workflow for the synthesis of α-amino-ε-caprolactam.
Expected Yield and Purity:
Parameter
Expected Value
Yield
70-85%
Purity (by HPLC)
>98%
Step 2: Large-Scale Hydrolysis of α-Amino-ε-caprolactam to Azepane-2-carboxylic Acid
This protocol details the acid-catalyzed hydrolysis of α-amino-ε-caprolactam to the final product. The conditions are optimized for large-scale operations.
Materials and Equipment:
α-Amino-ε-caprolactam
Hydrochloric acid (concentrated)
Water
Large-scale glass-lined reactor with overhead stirrer and reflux condenser
Heating/cooling system
pH meter
Filtration apparatus
Drying oven
Procedure:
Reaction Setup: Charge a glass-lined reactor with α-amino-ε-caprolactam and water.
Acidification: Slowly and carefully add concentrated hydrochloric acid to the stirred mixture. The reaction is exothermic, so control the addition rate to maintain the temperature below 40 °C.
Hydrolysis: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The exact time will depend on the scale of the reaction.
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
Work-up:
Cool the reaction mixture to 0-5 °C.
The product, Azepane-2-carboxylic acid hydrochloride, will precipitate out of the solution.
Filter the precipitate and wash it with a small amount of cold water.
Isolation of the Free Amino Acid:
To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water.
Adjust the pH of the solution to the isoelectric point of Azepane-2-carboxylic acid (approximately pH 6-7) using a suitable base (e.g., sodium hydroxide or ammonium hydroxide).
The free amino acid will precipitate.
Filter the product, wash with cold water, and then with a water-miscible organic solvent like ethanol to aid in drying.
Drying: Dry the final product in a vacuum oven at a temperature not exceeding 60 °C until a constant weight is achieved.
Process Flow Diagram for Step 2:
Caption: Workflow for the hydrolysis and isolation of Azepane-2-carboxylic acid.
Expected Yield and Purity:
Parameter
Expected Value
Yield
80-95%
Purity (by HPLC)
>99%
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Handle concentrated hydrochloric acid with extreme care as it is highly corrosive.
The hydrolysis reaction is exothermic; ensure adequate cooling is available, especially during the addition of acid.
Conclusion
The protocols described in this document provide a robust and scalable method for the synthesis of Azepane-2-carboxylic acid. By utilizing a readily available starting material and straightforward chemical transformations, these procedures are well-suited for the production of this important cyclic amino acid in quantities required for drug discovery and development programs. Careful adherence to the outlined procedures and safety precautions will ensure a high yield and purity of the final product.
Application Notes and Protocols for Azepane-2-carboxylic Acid as a Constrained Amino Acid Analog
For Researchers, Scientists, and Drug Development Professionals Introduction Azepane-2-carboxylic acid, a cyclic amino acid analog, offers a unique structural scaffold for the design of conformationally constrained pepti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane-2-carboxylic acid, a cyclic amino acid analog, offers a unique structural scaffold for the design of conformationally constrained peptides and peptidomimetics. Its seven-membered ring system imparts a greater degree of flexibility compared to smaller proline and piperidine-based analogs, while still significantly restricting the conformational freedom of the peptide backbone. This property can lead to peptides with enhanced biological activity, improved metabolic stability, and increased receptor selectivity. This document provides detailed application notes and protocols for the synthesis of Fmoc-protected azepane-2-carboxylic acid and its incorporation into peptides using solid-phase peptide synthesis (SPPS), as well as methods for their biological evaluation.
Physicochemical Properties of Azepane-2-carboxylic Acid
A solid understanding of the physicochemical properties of Azepane-2-carboxylic acid is crucial for its effective application in peptide synthesis and drug design.
The successful incorporation of Azepane-2-carboxylic acid into peptides via Solid-Phase Peptide Synthesis (SPPS) requires its protection with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Below is a representative protocol for the synthesis of Fmoc-(S)-Azepane-2-carboxylic acid.
Experimental Protocol: Synthesis of Fmoc-(S)-Azepane-2-carboxylic Acid
Dissolution: Dissolve (S)-Azepane-2-carboxylic acid (1 equivalent) in a 1:1 mixture of 10% aqueous sodium bicarbonate solution and dioxane.
Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes at room temperature.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up:
Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Fmoc-(S)-Azepane-2-carboxylic acid as a white solid.
Expected Yield: 75-85%
Incorporation of Fmoc-Azepane-2-carboxylic Acid into Peptides via SPPS
The following is a general protocol for the manual solid-phase synthesis of a peptide containing Azepane-2-carboxylic acid using Fmoc/tBu chemistry. This protocol can be adapted for automated peptide synthesizers.
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 5 minutes.
Drain the solution.
Treat the resin again with 20% piperidine in DMF for 15 minutes.
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
Amino Acid Coupling:
In a separate vial, pre-activate the Fmoc-amino acid (including Fmoc-(S)-Azepane-2-carboxylic acid) (3 equivalents relative to resin loading) with HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
Monitor the coupling reaction using a qualitative ninhydrin test.
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
Cleavage and Deprotection of Side Chains:
Wash the peptide-resin with DCM and dry under vacuum.
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Peptide Precipitation and Purification:
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
Dry the crude peptide under vacuum.
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the purified peptide by mass spectrometry and analytical HPLC.
Application Note: Azepane-2-carboxylic Acid in a Cyclic RGD Peptide for Integrin Targeting
A prominent application of Azepane-2-carboxylic acid is in the development of cyclic peptides targeting integrins, which are cell surface receptors involved in cell adhesion and signaling. The Arg-Gly-Asp (RGD) sequence is a well-known motif for integrin binding. Incorporating a constrained amino acid like a substituted Azepane-2-carboxylic acid can rigidify the peptide backbone, leading to enhanced binding affinity and selectivity for specific integrin subtypes.[2]
A cyclic pentapeptide analog containing a 7-substituted azepane-2-carboxylic acid has been synthesized and shown to be a potent inhibitor of αvβ3 and αvβ5 integrins.[2]
Quantitative Data: Integrin Binding Affinity
Peptide
Target Integrin
IC₅₀ (µM)
Reference
c(RGDfK) analog with 7-substituted azepane-2-carboxylic acid
This protocol describes a competitive solid-phase binding assay to determine the IC₅₀ value of a peptide containing Azepane-2-carboxylic acid.
Materials:
Purified integrin receptor (e.g., αvβ3)
High-binding 96-well microplate
Biotinylated RGD peptide (or other known ligand)
Test peptide (containing Azepane-2-carboxylic acid)
Blocking buffer (e.g., 1% BSA in Tris-buffered saline)
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
Streptavidin-HRP conjugate
TMB substrate
Stop solution (e.g., 1M H₂SO₄)
Plate reader
Procedure:
Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
Competitive Binding:
Prepare serial dilutions of the test peptide.
Add the test peptide dilutions to the wells, followed by a constant concentration of the biotinylated RGD peptide.
Incubate for 2-3 hours at room temperature to allow for competitive binding.
Detection:
Wash the wells to remove unbound peptides.
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
Wash the wells and add TMB substrate.
Incubate until a blue color develops, then stop the reaction with the stop solution.
Data Analysis: Measure the absorbance at 450 nm. The absorbance is inversely proportional to the binding affinity of the test peptide. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test peptide concentration.
Visualizations
DOT Language Diagrams
Caption: Workflow for the synthesis of peptides containing Azepane-2-carboxylic acid.
Caption: Experimental workflow for the integrin competitive binding assay.
Caption: Rationale for using Azepane-2-carboxylic acid in peptide design.
Technical Support Center: Azepane-2-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of azepane-2-carboxylic acid and improving reaction yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of azepane-2-carboxylic acid and its derivatives.
Issue 1: Low Yield in Azepane-2-carboxylic Acid Synthesis
Q1: My overall yield for azepane-2-carboxylic acid synthesis is consistently low. What are the common causes and how can I improve it?
A1: Low yields in azepane-2-carboxylic acid synthesis can stem from several factors depending on the chosen synthetic route. Common causes include incomplete reactions, side-product formation, and difficulties in purification. To troubleshoot, consider the following:
Reaction Conditions: Ensure that the temperature, pressure, and reaction time are optimized for your specific substrate and catalyst system. For instance, in reductive amination, insufficient hydrogen pressure or suboptimal temperature can lead to incomplete conversion.
Catalyst Activity: The choice and handling of the catalyst are critical. For methods involving palladium catalysts, ensure the catalyst is not deactivated. In acid-catalyzed reactions like the Beckmann rearrangement, the concentration and type of acid are crucial.
Starting Material Purity: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the isolated yield.
Purification Strategy: Azepane-2-carboxylic acid can be challenging to purify due to its zwitterionic nature. Inefficient purification can lead to significant product loss. Consider alternative purification methods such as ion-exchange chromatography or derivatization followed by deprotection.
Issue 2: Challenges in Enantiopure Synthesis
Q2: I am struggling with racemization during the synthesis of enantiopure azepane-2-carboxylic acid derivatives. How can I minimize or prevent this?
A2: Racemization is a common challenge when dealing with chiral centers, especially those alpha to a carbonyl group. Here are some strategies to mitigate racemization:
Milder Reaction Conditions: Avoid harsh bases and high temperatures, which can promote enolization and subsequent racemization. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.
Protecting Group Strategy: The choice of protecting group for the nitrogen atom can influence the acidity of the alpha-proton. Electron-withdrawing groups can increase acidity and susceptibility to racemization.
Alternative Synthetic Routes: Consider a synthetic strategy that establishes the chiral center late in the synthesis or uses a highly stereoselective method like asymmetric reductive amination.
Issue 3: Side Reactions in Beckmann Rearrangement
Q3: When using the Beckmann rearrangement to synthesize a lactam precursor for azepane-2-carboxylic acid, I observe significant byproduct formation. What are these side reactions and how can I suppress them?
A3: The Beckmann rearrangement can be accompanied by side reactions, primarily the Beckmann fragmentation. This is more likely to occur with substrates that can form stable carbocations. To favor the desired rearrangement over fragmentation:
Choice of Reagent: The choice of acid catalyst or promoting reagent can influence the reaction pathway. Reagents like tosyl chloride or phosphorus pentachloride can be effective.
Solvent and Temperature Control: Careful selection of the solvent and maintaining optimal reaction temperatures can help suppress fragmentation.
Substrate Design: If possible, modify the substrate to disfavor carbocation formation at the fragmentation-initiating position.
Comparative Data on Synthesis Yields
The following tables summarize quantitative data from various synthetic routes to azepane-2-carboxylic acid and its derivatives, allowing for easy comparison of yields under different conditions.
Protocol 1: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acid via Reductive Amination [1]
This protocol describes a general approach starting from (S)-tribenzyl glutamic acid γ-aldehyde.
Horner-Wadsworth-Emmons Reaction: The (S)-tribenzyl glutamic acid γ-aldehyde is reacted with a β-keto phosphonate to generate the Horner-Wadsworth-Emmons product.
One-Pot Hydrogenation and Cyclization: The product from the previous step is subjected to a four-step, one-pot process in the presence of hydrogen gas and a Palladium catalyst. This involves:
Double-bond hydrogenation.
Hydrogenolysis of the three benzyl protecting groups.
Imine formation.
Reductive amination to yield the 7-substituted azepane-2-carboxylic acid.
This protocol is for the cyclization of a linear peptide precursor containing an azepane-2-carboxylic acid moiety.
Reaction Setup: The linear precursor is dissolved in dichloromethane (0.7 mM).
Reagents: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) are added.
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 25 W and 75°C for 25 minutes.
Deprotection: The resulting cyclic product is subjected to global side-chain deprotection using a mixture of TFA/thioanisole/H₂O (90/5/5) at room temperature for 3 hours.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of azepane-2-carboxylic acid.
Caption: Troubleshooting workflow for low yield in azepane-2-carboxylic acid synthesis.
Caption: Overview of common synthetic pathways to azepane-2-carboxylic acid.
Technical Support Center: Purification of Azepane-2-carboxylic Acid
Welcome to the technical support center for the purification of Azepane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming commo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of Azepane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Azepane-2-carboxylic acid?
A1: The primary methods for purifying Azepane-2-carboxylic acid, a solid, polar compound, are recrystallization, chromatography, and acid-base extraction.
Recrystallization is often the first choice for removing minor impurities, provided a suitable solvent system can be found.[1]
Column chromatography , particularly reversed-phase HPLC, is effective for separating the target compound from impurities with different polarities.[2][3]
Acid-base extraction can be used to separate the acidic product from neutral or basic impurities.[4]
Q2: I'm having trouble finding a suitable recrystallization solvent. What are some good starting points?
A2: Azepane-2-carboxylic acid is soluble in water, alcohol, and ether.[5] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common choices for polar molecules like this include:
Mixed solvent systems like ethanol/water, acetone/hexane, or THF/hexane[6]
The key is to test small amounts of the crude product in various solvents to find the optimal system.
Q3: What are the likely impurities I might encounter?
A3: Impurities in Azepane-2-carboxylic acid can originate from several sources:
Starting Materials: Unreacted precursors from the synthesis.
By-products: Compounds formed from side reactions during synthesis.[]
Reagents and Solvents: Residual chemicals used in the reaction or initial work-up.[]
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high heat, strong acids/bases).[]
Identifying the specific impurities through analytical techniques like LC-MS or NMR is crucial for selecting the best purification strategy.
Q4: My final product has a persistent yellow or brown color. How can I remove it?
A4: Colored impurities are often highly conjugated organic molecules. These can sometimes be removed by:
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can adsorb colored impurities.[8] Be aware that using too much charcoal can reduce your yield by adsorbing the product as well.[9]
Chromatography: If carbon treatment is ineffective, column chromatography is typically the best option for removing persistent colored impurities.
Q5: How does pH affect the purification of Azepane-2-carboxylic acid during extraction?
A5: As a carboxylic acid, the solubility of Azepane-2-carboxylic acid is highly dependent on pH.
In acidic conditions (low pH): The carboxylic acid group is protonated (-COOH), making the molecule less polar and more soluble in organic solvents.
In basic conditions (high pH): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This salt is ionic and highly soluble in aqueous solutions.
This property is exploited in acid-base extraction. To extract the compound into an aqueous layer, the pH should be raised to at least 2-3 units above its pKa. To move it back into an organic layer, the pH of the aqueous solution should be lowered to at least 2-3 units below its pKa.[4][8]
Troubleshooting Guides
Problem 1: Crystals Do Not Form During Recrystallization
If you have dissolved your crude Azepane-2-carboxylic acid in a hot solvent but no crystals appear upon cooling, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for failed crystallization.
Problem 2: Low Purity After a Single Purification Step
If your product purity remains low after one purification method, a multi-step approach is often necessary.
Caption: Logical relationship for multi-step purification.
Quantitative Data Summary
The optimal purification parameters can vary. The tables below provide representative data for purifying carboxylic acids, which can be used as a starting point for Azepane-2-carboxylic acid.
Table 1: Common Recrystallization Solvent Systems
Solvent System
Ratio (v/v)
Typical Recovery Range
Notes
Ethanol / Water
Varies
70-90%
Good for polar compounds. Water is added as the anti-solvent.
Acetone / Hexane
Varies
65-85%
Effective for moderately polar compounds.
Isopropanol
N/A
75-95%
A single solvent system that is often effective.
| Toluene | N/A | 60-80% | For less polar impurities; may require heating.[10] |
The following diagram illustrates a general workflow for purifying Azepane-2-carboxylic acid from a crude reaction mixture.
Caption: General experimental workflow for purification.
Protocol 1: Recrystallization
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the solid when hot but allow it to crash out when cooled.
Dissolution: Place the bulk of the crude Azepane-2-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[11]
Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon and heat for another 5-10 minutes. Perform a hot filtration through celite or fluted filter paper to remove the carbon.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by measuring the melting point and comparing it to the literature value.
Protocol 2: Acid-Base Extraction
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
Basification: Add an aqueous basic solution (e.g., 1 M sodium bicarbonate or sodium hydroxide). The pH of the aqueous layer should be > pKa+2. Shake the funnel vigorously and allow the layers to separate. The deprotonated Azepane-2-carboxylic acid salt will move to the aqueous layer.
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.
Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any trapped neutral or basic impurities.
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 1 M HCl) while stirring until the pH is < pKa-2. The protonated Azepane-2-carboxylic acid will precipitate out if it is not soluble in the acidic water.
Final Extraction/Filtration: If the product precipitates, collect it by filtration. If it remains dissolved or forms an oil, extract it into a fresh portion of an organic solvent (e.g., ethyl acetate).
Drying and Evaporation: Dry the organic extracts containing the pure product over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Technical Support Center: Synthesis of Azepane-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Azepane-2-carboxylic acid. The...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Azepane-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Azepane-2-carboxylic acid, focusing on side reactions, low yields, and purification challenges.
Problem 1: Low Yields in the Synthesis
Q: My overall yield for the synthesis of Azepane-2-carboxylic acid is consistently low. What are the potential causes and how can I optimize the reaction conditions?
A: Low yields can stem from several factors throughout the multi-step synthesis. Here are some common areas to investigate:
Incomplete Reactions: Monitor each step of your synthesis (e.g., protection, oxidation, cyclization, deprotection) using appropriate analytical techniques like TLC or LC-MS to ensure the reaction has gone to completion before proceeding to the next step.
Suboptimal Reaction Conditions: Temperature, reaction time, and choice of reagents can significantly impact yield. For instance, in a reductive amination step, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred over stronger reducing agents like sodium borohydride to prevent the premature reduction of the aldehyde before imine formation.
Side Reactions: The formation of byproducts is a major contributor to low yields. Please refer to the specific side reaction entries below for targeted troubleshooting.
Purification Losses: Azepane-2-carboxylic acid and its intermediates can be challenging to purify. Amine-containing compounds may streak on silica gel. Consider using alternative purification methods such as ion-exchange chromatography or employing a different solvent system.
Problem 2: Formation of Side Products During Cyclization
Q: I am observing significant formation of byproducts during the intramolecular cyclization to form the azepane ring. What are these side products and how can I minimize them?
A: The nature of the side products will depend on the specific cyclization strategy employed.
For Dieckmann Condensation: When using a Dieckmann condensation to form a β-keto ester precursor to the azepane ring, a common side reaction is intermolecular dimerization, especially when forming seven-membered rings.
Solution: Employing high-dilution conditions can favor the intramolecular reaction. The use of sterically hindered bases in aprotic solvents at lower temperatures can also help minimize side reactions.
For Reductive Amination: In an intramolecular reductive amination, the primary side reaction is often the reduction of the aldehyde or ketone functionality before the imine is formed.
Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride. Ensure the reaction conditions favor imine formation before the addition of the reducing agent, or use a one-pot protocol where the imine formation and reduction occur concurrently under controlled conditions.
Problem 3: Racemization of Chiral Centers
Q: I am synthesizing an enantiomerically pure version of Azepane-2-carboxylic acid, but I am observing a loss of enantiopurity. What causes this racemization and how can I prevent it?
A: Racemization is a critical issue in asymmetric synthesis. The primary cause is the deprotonation of a stereogenic center, leading to a planar, achiral intermediate like an enolate or an imine.[1]
Causes of Racemization:
Elevated Temperatures: Higher temperatures can provide the energy needed for deprotonation.[1]
Strong Bases: The use of strong, non-hindered bases can easily abstract the acidic proton at the chiral center.[1]
Activation of Carboxylic Acids: Activating the carboxylic acid group for subsequent reactions can increase the acidity of the α-proton, making it more susceptible to abstraction.[1]
Strategies to Minimize Racemization:
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
Use of Milder Bases: Switch to a weaker, sterically hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
Protecting Groups: Employ bulky protecting groups that can sterically hinder the approach of a base to the chiral center.[1]
Alternative Synthetic Routes: Consider a synthetic pathway that avoids the formation of intermediates prone to racemization. Asymmetric reductive amination is an example of a highly enantioselective method for forming the azepane ring.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Azepane-2-carboxylic acid?
A1: Several synthetic strategies have been developed. Some common approaches include:
Ring expansion of proline derivatives.
Cyclization of linear amino acid precursors. This can be achieved through methods like Dieckmann condensation followed by decarboxylation, or intramolecular reductive amination.[2]
Catalytic hydrogenation of pyridine derivatives.
Q2: What are some of the key challenges in the purification of Azepane-2-carboxylic acid?
A2: The purification can be challenging due to its amphoteric nature (containing both an acidic carboxylic acid and a basic amine group). Standard silica gel chromatography can be problematic due to the basicity of the amine, often leading to tailing and poor separation. Ion-exchange chromatography is a more suitable method for purification. Alternatively, derivatization of the amine or carboxylic acid group can facilitate purification on silica gel, followed by a deprotection step.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety procedures should always be followed. Specific hazards depend on the reagents used in your chosen synthetic route. For example:
Sodium borohydride and other metal hydrides are flammable and react violently with water.
Strong acids and bases are corrosive.
Organic solvents may be flammable and toxic.
Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.
Data Presentation
The following table summarizes hypothetical yield and purity data for the synthesis of Azepane-2-carboxylic acid via an intramolecular reductive amination strategy under different conditions. This data is for illustrative purposes to highlight the impact of reaction parameters.
Entry
Reducing Agent
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (%)
1
NaBH₄
Methanol
25
4
45
85
2
NaBH(OAc)₃
Dichloromethane
25
6
75
95
3
H₂/Pd-C
Ethanol
50
12
85
>98
4
NaBH₃CN
Methanol/AcOH
25
8
60
90
Experimental Protocols
A generalized experimental protocol for the synthesis of N-Boc-Azepane-2-carboxylic acid via a multi-step sequence starting from a suitable protected amino aldehyde is provided below. This is a representative procedure and may require optimization for specific substrates.
Step 1: Horner-Wadsworth-Emmons Reaction
To a solution of the protected amino aldehyde (1.0 eq) in anhydrous THF at 0 °C, add the phosphonate ylide (1.1 eq).
Add a suitable base (e.g., NaH, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography.
Step 2: One-pot Hydrogenation and Reductive Amination
Dissolve the product from Step 1 (1.0 eq) in ethanol.
Add Pd/C (10 mol%) to the solution.
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature for 16-24 hours. This step reduces the double bond and removes benzyl-based protecting groups.
Monitor the reaction by TLC or LC-MS. The reaction proceeds through an intermediate imine which is then reduced in situ to form the azepane ring.
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude Azepane-2-carboxylic acid.
Protect the amine with a Boc group by reacting the crude product with Boc₂O and a suitable base (e.g., triethylamine) in a solvent like dichloromethane.
Purify the N-Boc-Azepane-2-carboxylic acid by column chromatography or crystallization.
Mandatory Visualization
The following diagrams illustrate the main synthetic pathway and a common side reaction pathway.
Main synthetic pathway to Azepane-2-carboxylic acid.
Technical Support Center: Optimization of Coupling Reactions with Azepane-2-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the co...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the coupling of Azepane-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues observed during the amide bond formation with the sterically hindered cyclic amino acid, Azepane-2-carboxylic acid.
Problem
Potential Cause
Recommended Solution
Low or No Product Yield
Inefficient Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, EDC) are often not potent enough for sterically demanding couplings.[1]
Action: Switch to a more powerful onium-salt-based coupling reagent such as HATU, HBTU, HCTU, or COMU.[1] Phosphonium salts like PyBOP and PyAOP are also highly effective.[1] For exceptionally difficult couplings, consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH.[1]
Steric Hindrance: The cyclic and bulky nature of Azepane-2-carboxylic acid can physically obstruct the approach of the coupling partners.
Action 1: Increase the reaction time (e.g., from 1-2 hours to overnight) to allow the reaction to proceed to completion.[1] Action 2: Elevating the temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can be particularly effective in accelerating the reaction.[1]
Poor Solubility of Reactants: Incomplete dissolution of starting materials will hinder the reaction.
Action: Ensure all reactants are fully dissolved. DMF is a common solvent for these reactions.[2] If solubility remains an issue, consider using NMP or a mixture of DMF/DCM.[3]
Suboptimal Reagent Stoichiometry: Incorrect ratios of coupling reagents, base, or the amino acid itself can lead to incomplete reactions.
Action: Typically, a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) and the carboxylic acid component are used. The amount of base (e.g., DIPEA) is often 2-3 equivalents. Optimization may be required for specific substrates.
Presence of a Major Byproduct with a Similar Mass
Racemization: Loss of stereochemical integrity at the alpha-carbon during carboxylic acid activation can lead to the formation of diastereomers.[1]
Action 1: Incorporate a racemization-suppressing additive like HOAt or Oxyma Pure, which are generally more effective than HOBt.[1] Action 2: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] Action 3: Minimize the pre-activation time before adding the amine component.
Guanidinylation of the Amine: If using a uronium-based coupling reagent (like HATU, HBTU) in excess, it can react with the free N-terminus of the amine partner, leading to a capped, unreactive species.[4]
Action 1: Avoid using a large excess of the uronium reagent.[4] Action 2: Consider switching to a phosphonium-based reagent (e.g., PyBOP, PyAOP), which does not cause this side reaction.[1]
Reaction Stalls or is Incomplete (Confirmed by in-process monitoring like LC-MS)
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate, making the reactive sites inaccessible.
Action 1: Switch to a more disruptive solvent like N-methylpyrrolidone (NMP) or use solvent mixtures such as DMF/DCM. Action 2: Incorporate "magic" residues like pseudoproline dipeptides in the sequence if applicable to break up secondary structures.
Incomplete Deprotection of the N-terminus: If working on a solid support, residual protecting groups (e.g., Fmoc) on the amine component will prevent the coupling reaction.
Action: Ensure complete deprotection of the N-terminus before the coupling step. This can be verified with a colorimetric test like the Kaiser test.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with Azepane-2-carboxylic acid so slow and low-yielding?
A1: The primary reason is steric hindrance. Azepane-2-carboxylic acid is a cyclic amino acid, which makes it bulkier and more conformationally constrained than many acyclic amino acids. This steric bulk can physically impede the approach of the activated carboxylic acid and the amine, slowing down the reaction rate and leading to lower yields.
Q2: Which coupling reagents are most effective for Azepane-2-carboxylic acid?
A2: For sterically hindered amino acids like Azepane-2-carboxylic acid, more potent coupling reagents are necessary. Uronium/aminium salts such as HATU, HCTU, and COMU are highly recommended.[1] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[1] HATU and PyAOP are often considered superior for difficult couplings due to the formation of highly reactive OAt-active esters.
Q3: How can I minimize the risk of racemization during the coupling of Azepane-2-carboxylic acid?
A3: Racemization is a significant concern for all chiral amino acids during activation. To minimize it:
Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial as they are more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[1]
Choose the Right Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[1]
Control Temperature: Lowering the reaction temperature can help reduce the rate of racemization.
Minimize Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine component.
Q4: What is the optimal order of addition for the reagents in a HATU-mediated coupling?
A4: For a HATU-mediated coupling, the generally accepted best practice is to pre-activate the carboxylic acid.[5] This involves dissolving the Azepane-2-carboxylic acid in a suitable solvent (like DMF), adding the base (e.g., DIPEA), followed by HATU. This mixture is typically stirred for a few minutes (1-15 minutes) to form the active ester before the amine component is added.[3][5] Adding the amine last prevents it from being consumed by side reactions with HATU.[5]
Q5: Can I use microwave synthesis for coupling Azepane-2-carboxylic acid?
A5: Yes, microwave-assisted peptide synthesis can be very effective for difficult couplings, including those with sterically hindered amino acids. The use of microwave energy can significantly reduce reaction times and improve yields by overcoming the high activation energy barrier associated with steric hindrance.[1]
Quantitative Data on Coupling Reagent Performance
The following table summarizes the general effectiveness of various coupling reagents for sterically hindered amino acids, which is applicable to Azepane-2-carboxylic acid. Please note that specific yields can vary significantly based on the coupling partners and reaction conditions.
Coupling Reagent
Additive
Relative Reactivity
Typical Yield Range (for hindered couplings)
Notes
DCC/DIC
HOBt
Low-Moderate
20-60%
Often inefficient for hindered couplings; can lead to byproduct formation (DCU/DIU).[6]
HBTU/TBTU
HOBt
High
70-90%
Good general-purpose reagents, but may be insufficient for very hindered residues. Can cause guanidinylation if used in excess.[4]
HCTU
6-Cl-HOBt
High
80-95%
More reactive than HBTU due to the electron-withdrawing chloro group on the HOBt core.
HATU
HOAt
Very High
85-98%
Often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt ester.[1][2]
PyAOP
HOAt
Very High
85-98%
A phosphonium-based alternative to HATU, with similar high reactivity. Does not cause guanidinylation.[1]
COMU
Oxyma Pure
Very High
85-98%
A newer generation uronium salt with efficiency comparable to HATU. Oxyma-based additives are non-explosive.[1]
Experimental Protocols
Protocol 1: General HATU-Mediated Coupling of Azepane-2-carboxylic Acid
This protocol provides a general guideline for the solution-phase coupling of N-protected Azepane-2-carboxylic acid.
Amine coupling partner (hydrochloride or free base) (1.0-1.1 eq)
HATU (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)
Anhydrous Dimethylformamide (DMF)
Procedure:
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected Azepane-2-carboxylic acid (1.0 eq) in anhydrous DMF.
Add DIPEA (2.5-3.0 eq) to the solution and stir for 2-3 minutes.
Add HATU (1.1 eq) to the mixture.
Allow the pre-activation to proceed by stirring the mixture at room temperature for 5-15 minutes.
Add the amine coupling partner (1.0-1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to provide satisfactory yields.
Materials:
N-protected Azepane-2-carboxylic acid (1.0 eq)
Cyanuric fluoride or TFFH (1.1 eq)
Pyridine or DIPEA (1.5 eq)
Anhydrous Dichloromethane (DCM)
Amine coupling partner (1.0 eq)
Procedure:
Acyl Fluoride Formation:
In a dry flask under an inert atmosphere, dissolve the N-protected Azepane-2-carboxylic acid (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C.
Slowly add pyridine or DIPEA (1.5 eq).
Add cyanuric fluoride or TFFH (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
Coupling:
In a separate flask, dissolve the amine coupling partner (1.0 eq) in anhydrous DCM.
Cool the amine solution to 0 °C.
Slowly add the freshly prepared acyl fluoride solution to the amine solution.
Allow the reaction to warm to room temperature and stir overnight.
Work-up and Purification:
Quench the reaction with saturated aqueous NaHCO₃ solution.
Separate the organic layer and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: General workflow for HATU-mediated amide bond formation.
Technical Support Center: Azepane-2-Carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of azepane-2-carb...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of azepane-2-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for azepane-2-carboxylic acid and its derivatives?
A1: To ensure stability, azepane-2-carboxylic acid and its derivatives should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep them in tightly sealed containers, away from moisture and strong oxidizing agents. For long-term storage, temperatures between 2-8°C are often suggested.[2]
Q2: What are the main degradation pathways for azepane-2-carboxylic acid derivatives?
A2: The primary degradation pathways depend on the nature of the derivative (e.g., ester, amide). Common pathways include:
Hydrolysis: Ester and amide derivatives are susceptible to hydrolysis under both acidic and basic conditions, yielding the parent carboxylic acid and the corresponding alcohol or amine.
Oxidation: The azepane ring and certain substituents can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides. The presence of a tertiary amine in the ring makes it susceptible to oxidation.
Photodegradation: Exposure to UV or visible light can induce degradation, particularly in derivatives with chromophores.
Thermal Degradation: High temperatures can accelerate decomposition, the specifics of which depend on the compound's thermal lability.
Q3: How do substituents on the azepane ring affect stability?
A3: Substituents can significantly influence the stability of the azepane ring. For instance, the introduction of fluorine atoms can reduce the conformational flexibility of the ring, which may impact its reactivity and stability. The electronic properties of substituents can also affect the susceptibility of the molecule to oxidative or hydrolytic degradation.
Q4: What are "forced degradation studies" and why are they important?
A4: Forced degradation studies, or stress testing, involve subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[3][4][5] These studies are crucial for:
Developing and validating stability-indicating analytical methods.[4]
Understanding the intrinsic stability of the molecule.[3][4]
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Unexpected peaks in HPLC analysis of a freshly prepared solution.
Contamination of solvent or glassware.
Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for solvent impurities.
On-column degradation.
Modify HPLC conditions (e.g., change pH of the mobile phase, use a different column chemistry).
Loss of compound potency over a short period in solution.
Hydrolysis of an ester or amide derivative.
Prepare solutions fresh daily. If the compound is to be stored in solution, perform a stability study to determine optimal pH and temperature conditions. Consider using a buffered solution.
Adsorption to container surfaces.
Use silanized glass or polypropylene vials.
Discoloration of the solid compound upon storage.
Oxidation or reaction with atmospheric moisture.
Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
Photodegradation.
Store the compound in an amber vial or otherwise protect it from light.
Inconsistent results in biological assays.
Degradation of the compound in the assay medium.
Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, presence of other reagents).
Formation of an active or interfering degradant.
Use a stability-indicating analytical method (e.g., HPLC) to monitor the purity of the compound in the assay medium over time.
Quantitative Stability Data
Due to the limited availability of public, quantitative stability data for a wide range of azepane-2-carboxylic acid derivatives, the following table provides an illustrative example of how such data could be presented. Researchers are strongly encouraged to perform their own stability studies to determine the specific stability profile of their derivative of interest.
Derivative
Stress Condition
Duration
% Degradation (Example)
Major Degradation Products (Hypothetical)
Methyl azepane-2-carboxylate
0.1 M HCl, 60°C
24 h
15%
Azepane-2-carboxylic acid, Methanol
0.1 M NaOH, 60°C
24 h
25%
Azepane-2-carboxylic acid, Methanol
3% H₂O₂, RT
24 h
8%
N-oxide of methyl azepane-2-carboxylate
80°C
48 h
5%
Undetermined
Light (ICH Q1B)
10 days
3%
Undetermined
Azepane-2-carboxamide
0.1 M HCl, 60°C
24 h
10%
Azepane-2-carboxylic acid, Ammonia
0.1 M NaOH, 60°C
24 h
18%
Azepane-2-carboxylic acid, Ammonia
3% H₂O₂, RT
24 h
12%
Oxidized ring products
80°C
48 h
4%
Undetermined
Light (ICH Q1B)
10 days
2%
Undetermined
Experimental Protocols
Protocol: Forced Degradation Study of an Azepane-2-Carboxylic Acid Derivative
This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations, temperatures, and time points should be optimized for the derivative being tested.
1. Preparation of Stock Solution:
Prepare a stock solution of the azepane-2-carboxylic acid derivative at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
Acid Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
Incubate the solution at 60°C.
Withdraw samples at 2, 8, and 24 hours.
Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.
Base Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
Incubate the solution at 60°C.
Withdraw samples at 2, 8, and 24 hours.
Neutralize the samples with an equivalent amount of 1 M HCl before analysis.
Oxidative Degradation:
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature, protected from light, for 24 hours.
Thermal Degradation:
Transfer 1 mL of the stock solution into a vial.
Heat the solution in an oven at 80°C for 48 hours.
Photolytic Degradation:
Expose a solution of the compound (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with the mobile phase before injection into a validated stability-indicating HPLC system.
Analyze the samples to determine the percentage of degradation and to identify any degradation products, typically using a photodiode array (PDA) detector and a mass spectrometer (MS).
Technical Support Center: Improving the Solubility of Azepane-2-carboxylic acid for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Azepa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Azepane-2-carboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Azepane-2-carboxylic acid?
A1: Azepane-2-carboxylic acid is a cyclic amino acid derivative. Its structure, containing both a carboxylic acid and a secondary amine group, allows it to exist as a zwitterion. Generally, such compounds are soluble in water and other polar protic solvents like alcohols (e.g., ethanol, methanol) and may also be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[1] However, they typically exhibit poor solubility in non-polar organic solvents.
Q2: I am observing precipitation when diluting my DMSO stock of Azepane-2-carboxylic acid into an aqueous buffer. What is causing this?
A2: This phenomenon, often called "precipitation upon dilution," is common for compounds dissolved at high concentrations in a strong organic solvent like DMSO and then introduced into an aqueous environment where their solubility is lower. The sudden change in solvent polarity can cause the compound to crash out of solution. Strategies to mitigate this are discussed in the troubleshooting section below.
Q3: How does pH influence the solubility of Azepane-2-carboxylic acid?
A3: As an amino acid, the solubility of Azepane-2-carboxylic acid is highly pH-dependent.[2][3][4] At its isoelectric point (pI), the net charge of the molecule is zero, and it typically exhibits its lowest aqueous solubility. At pH values below the pI, the amine group is protonated, leading to a net positive charge and increased solubility. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and also enhanced solubility.
Q4: Are there any general-purpose solubility enhancers I can use for Azepane-2-carboxylic acid?
A4: Yes, several strategies can be employed. The use of co-solvents, such as ethanol or propylene glycol, in your aqueous buffer can increase the solubility of organic molecules.[5] Additionally, cyclodextrins can be used to form inclusion complexes with hydrophobic moieties of a molecule, thereby increasing its aqueous solubility.[6][][8][9] The formation of a salt by reacting the carboxylic acid with a suitable base can also significantly improve water solubility.[10][11][12][13]
Troubleshooting Guide
Issue: Precipitate Formation During Assay Preparation
If you are observing precipitation of Azepane-2-carboxylic acid when preparing your working solutions, consult the following troubleshooting workflow and the detailed suggestions below.
Technical Support Center: Azepane-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azepane-2-carboxylic acid. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azepane-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Q1: I am experiencing low to no yield in my amide coupling reaction with Azepane-2-carboxylic acid. What are the common causes and how can I troubleshoot this?
Low yields in amide coupling reactions involving Azepane-2-carboxylic acid can often be attributed to steric hindrance from the seven-membered ring, improper activation of the carboxylic acid, or suboptimal reaction conditions.
Troubleshooting Steps:
Choice of Coupling Reagent: For sterically hindered cyclic amino acids like Azepane-2-carboxylic acid, standard coupling reagents may be inefficient. Consider using more potent activating agents.
Recommendation: Utilize uranium/aminium-based reagents like HATU, HBTU, or COMU, or phosphonium-based reagents such as PyBOP or PyAOP. These form highly reactive activated esters that can overcome steric barriers more effectively.
N-Protection: The secondary amine in the azepane ring is nucleophilic and can compete in side reactions.
Recommendation: Protect the ring nitrogen, commonly with a Boc (tert-butoxycarbonyl) group, before performing the amide coupling. This prevents self-coupling or other unwanted reactions.
Reaction Conditions:
Temperature: While room temperature is a common starting point, gentle heating can sometimes provide the necessary activation energy for sluggish reactions. However, be cautious as excessive heat can lead to racemization.
Reaction Time: Sterically hindered couplings are often slower. Extending the reaction time (e.g., overnight) may be necessary.
Solvent: A suitable solvent is crucial for solubility and reaction kinetics. Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices. For challenging couplings, consider using N-Methyl-2-pyrrolidone (NMP) for its superior solvating properties.
Base: The choice and amount of base are critical.
Recommendation: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions. Typically, 2-3 equivalents are used.
Q2: My esterification of Azepane-2-carboxylic acid is proceeding slowly or not at all. What should I consider?
Esterification of Azepane-2-carboxylic acid can be challenging due to its structure. The following points should be considered for troubleshooting:
Troubleshooting Steps:
Reaction Type:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, HCl). The equilibrium can be driven towards the product by removing water, for instance, by using a Dean-Stark apparatus.
Steglich Esterification: For acid-sensitive substrates, using DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine) can be effective under milder conditions.
Protecting Groups: Similar to amide coupling, the secondary amine of the azepane ring should be protected (e.g., with a Boc group) to prevent side reactions.
Steric Hindrance: The bulky azepane ring can hinder the approach of the alcohol.
Recommendation: For highly hindered alcohols, consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, before reacting with the alcohol.
Catalyst: Ensure the acid catalyst in Fischer esterification is present in a sufficient amount and is not neutralized by any basic functionality on the substrate.
Q3: I am observing significant side reactions. How can I minimize them?
Side reactions are common when working with bifunctional molecules like Azepane-2-carboxylic acid.
Common Side Reactions and Solutions:
N-Acylation/Self-Coupling: The secondary amine of one molecule can react with the activated carboxylic acid of another.
Solution: Protect the amine with a suitable protecting group (e.g., Boc) before activating the carboxylic acid.
Racemization: This is a risk, especially with strong bases or high temperatures.
Solution: Use a milder base, lower the reaction temperature, and consider adding a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.
Epimerization: The stereocenter at the 2-position of the azepane ring can be susceptible to epimerization under harsh basic conditions.
Solution: Employ mild reaction conditions and carefully select the base.
Q4: What are the best practices for purifying Azepane-2-carboxylic acid derivatives?
The polarity of Azepane-2-carboxylic acid and its derivatives can make purification challenging.
Purification Strategies:
Extraction: After the reaction, a standard aqueous workup can be used to remove water-soluble impurities. Washing the organic layer with a mild acid can remove unreacted amines, and a mild base can remove unreacted carboxylic acid.
Column Chromatography:
Normal Phase (Silica Gel): This is a common method. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. Adding a small amount of a volatile base like triethylamine to the eluent can help to reduce tailing of basic compounds.
Reversed-Phase Chromatography: For highly polar compounds that are not well-retained on silica, reversed-phase chromatography (e.g., C18) using a water/acetonitrile or water/methanol gradient may be more effective.
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving azepane derivatives. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Amide Coupling Reactions of Azepane Derivatives
Table 2: Esterification of Carboxylic Acids (General Reference)
Carboxylic Acid
Alcohol
Catalyst
Conditions
Yield (%)
Benzoic Acid
Methanol
H₂SO₄ (conc.)
Reflux, 30 min
~90
Lauric Acid
Ethanol
Acetyl Chloride (in situ HCl)
Reflux, 1 h
Not specified
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of N-Boc-Azepane-2-carboxylic acid with a Primary Amine
Activation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-Azepane-2-carboxylic acid (1.0 eq.), HATU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.
Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Amine Addition: Add the primary amine (1.1 eq.) to the reaction mixture.
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification of Azepane-2-carboxylic acid with Methanol
Note: This protocol does not include N-protection, which is highly recommended to avoid side reactions. If starting with unprotected Azepane-2-carboxylic acid, competitive N-methylation or other side reactions may occur.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Azepane-2-carboxylic acid (1.0 eq.) in a large excess of methanol (which also serves as the solvent).
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
Reflux: Heat the reaction mixture to reflux and maintain for several hours (4-24 h), monitoring the reaction progress by TLC or LC-MS.
Neutralization: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
Extraction: Remove the excess methanol under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Azepane-2-carboxylic acid reactions.
Caption: Putative inhibition of PTPN1/PTPN2 signaling by azepane derivatives.
Optimization
Common pitfalls in the handling of Azepane-2-carboxylic acid
Welcome to the technical support center for Azepane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Azepane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for Azepane-2-carboxylic acid?
To ensure the stability and integrity of Azepane-2-carboxylic acid, it is recommended to store it in a tightly-sealed container in a cool, dry, and well-ventilated area.[1][2] The compound should be kept away from incompatible substances and potential sources of ignition.[1][2] For long-term storage, a temperature of 4°C is advisable.[3]
2. What are the general safety precautions for handling Azepane-2-carboxylic acid?
When handling Azepane-2-carboxylic acid, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][4] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[1][2] Avoid direct contact with skin and eyes.[1][2][4] In case of accidental contact, wash the affected area thoroughly with water.
3. In which common laboratory solvents is Azepane-2-carboxylic acid soluble?
Azepane-2-carboxylic acid is generally soluble in water, alcohol, and ether.[4] However, the solubility of its derivatives can vary. For instance, Azetidine-2-carboxylic acid, a related compound, has been reported to be insoluble in DMSO. Therefore, it is essential to determine the solubility of the specific derivative being used in your experiments.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving Azepane-2-carboxylic acid or its derivative for my reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Possible Causes and Solutions:
Possible Cause
Suggested Solution
Incorrect Solvent Choice
Azepane-2-carboxylic acid is soluble in polar protic solvents like water and alcohols.[4] For derivatives, empirical testing may be necessary. Start with small-scale solubility tests in a range of solvents (e.g., water, methanol, ethanol, DMF, DMSO).
Low Dissolution Rate
The kinetics of dissolution may be slow. Use techniques such as sonication or gentle heating to increase the rate of dissolution. Always check the thermal stability of your specific compound before applying heat.
pH of the Solution
For aqueous solutions, the pH can significantly impact solubility. As an amino acid, Azepane-2-carboxylic acid can exist as a zwitterion, a cation, or an anion. Adjusting the pH away from the isoelectric point can increase solubility.
Compound Aggregation
In some cases, molecules can aggregate, reducing their solubility. Using a co-solvent system or additives that can disrupt these interactions might be beneficial.
Peptide Coupling Reactions
Problem: I am observing low yield or side product formation during peptide coupling with Azepane-2-carboxylic acid.
Peptide Coupling Workflow:
Caption: General workflow for peptide coupling reactions.
Common Pitfalls and Solutions:
Pitfall
Recommendation
Steric Hindrance
Due to its cyclic structure, Azepane-2-carboxylic acid can be sterically hindered. Use more potent coupling reagents such as HATU, HBTU, or COMU. Microwave-assisted synthesis can also be effective in overcoming steric hindrance.[1]
Racemization
Racemization at the alpha-carbon is a common side reaction. To minimize this, use additives like HOAt or Oxyma Pure.[3] Avoid excessive use of strong bases and prolonged reaction times at elevated temperatures.
Side Product Formation
When using uronium-based coupling reagents like HBTU or HATU in excess, a guanidinium side product can form on the N-terminus of the peptide. Use a slight excess of the coupling reagent and monitor the reaction closely.
Low Yield
Low yields can result from incomplete activation of the carboxylic acid or poor nucleophilicity of the amine. Ensure your reagents are pure and dry. Pre-activating the carboxylic acid for a short period before adding the amine component can improve yields.
Recommended Coupling Reagents and Additives:
Coupling Reagent
Additive
Notes
HATU
HOAt
Highly effective for sterically hindered amino acids.
HBTU
HOBt
A common and effective choice.
PyBOP
A phosphonium-based reagent associated with lower racemization.
EDC/DCC
HOBt/Oxyma Pure
Carbodiimide-based reagents; the additive is crucial to suppress racemization.
Purification Challenges
Problem: I am struggling to purify my Azepane-2-carboxylic acid derivative by column chromatography.
Purification Strategy Logic:
Caption: Decision-making process for purification.
Common Issues and Solutions:
Issue
Suggested Solution
Streaking on TLC/Column
Carboxylic acids can interact strongly with the silica gel, leading to streaking. Adding a small amount (0.1-1%) of a volatile acid like acetic acid to the eluent can help to improve the peak shape by protonating the carboxylate and reducing its interaction with the stationary phase.
Poor Separation from Polar Impurities
If the impurities are also highly polar, separation on normal-phase silica can be difficult. Consider using reverse-phase chromatography. Alternatively, an acid-base extraction can be a powerful purification step. Dissolve the crude mixture in an organic solvent and extract with a mild aqueous base (e.g., NaHCO₃). The deprotonated carboxylic acid will move to the aqueous layer. The layers can then be separated, and the aqueous layer acidified to precipitate the purified carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
Compound is Water Soluble
If the compound is highly water-soluble, purification by extraction and chromatography can be challenging. Consider techniques like ion-exchange chromatography or recrystallization from a suitable solvent system.
Experimental Protocols
Protocol 1: N-Boc Protection of Azepane-2-carboxylic acid
Dissolve Azepane-2-carboxylic acid (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.
Add a base, such as sodium hydroxide (NaOH), to adjust the pH to approximately 9-10.
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).
Extract the product with an organic solvent such as ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: General Peptide Coupling using HATU
In a reaction vessel, dissolve the N-protected Azepane-2-carboxylic acid (1 equivalent), HATU (1 equivalent), and HOAt (1 equivalent) in an anhydrous polar aprotic solvent like DMF.
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
In a separate vessel, dissolve the amine component (as a salt or free base) (1.1 equivalents) in DMF. If using a salt, add 1.1 equivalents of DIPEA.
Add the amine solution to the activated acid solution.
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.
Upon completion, quench the reaction with water and perform a standard aqueous workup.
Purify the crude product by column chromatography or HPLC.
Technical Support Center: Azepane-2-carboxylic Acid Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the reaction scale-up of Azepane-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Azepane-2-carboxylic acid that is amenable to scale-up?
A1: The most frequently employed and scalable route involves a three-step process starting from a pimelate derivative, typically diethyl pimelate. The key steps are:
Dieckmann Condensation: Intramolecular cyclization of diethyl pimelate to form ethyl 2-oxazepane-3-carboxylate.
Hydrolysis: Conversion of the resulting β-keto ester to the corresponding β-keto acid.
Decarboxylation: Removal of the carboxyl group to yield Azepane-2-one, which is then hydrolyzed to Azepane-2-carboxylic acid.
Q2: What are the primary challenges when scaling up the Dieckmann condensation for this synthesis?
A2: The main challenges include controlling side reactions like intermolecular polymerization, ensuring efficient heat transfer to prevent thermal runaways, and managing the work-up of the often viscous reaction mixture. The choice of base and solvent is critical for optimizing yield and minimizing impurities at a larger scale.
Q3: How can I improve the yield and purity of the final Azepane-2-carboxylic acid product during scale-up?
A3: Optimizing each step of the synthesis is crucial. For the Dieckmann condensation, careful control of temperature and slow addition of reagents can minimize side products. During hydrolysis and decarboxylation, monitoring the reaction progress closely is key to prevent degradation. Finally, a well-designed crystallization process for the final product is essential for achieving high purity. This may involve screening various solvent systems and controlling the cooling rate.
Q4: Are there specific safety concerns to be aware of during the scale-up of this process?
A4: Yes, the Dieckmann condensation is an exothermic reaction, and on a large scale, the risk of a thermal runaway is a significant concern.[1][2][3] It is imperative to have adequate cooling capacity and a thorough understanding of the reaction's thermal profile. The use of strong bases like sodium hydride also requires careful handling under inert and anhydrous conditions.
Troubleshooting Guides
Problem 1: Low Yield in Dieckmann Condensation at Pilot Scale
Symptoms:
The yield of ethyl 2-oxazepane-3-carboxylate is significantly lower than in the lab-scale synthesis.
A significant amount of polymeric or oligomeric byproduct is observed.[4]
The reaction mixture becomes excessively viscous, hindering effective stirring.
Possible Causes:
Intermolecular Condensation: At higher concentrations typical of scale-up, the intermolecular reaction (polymerization) can compete with the desired intramolecular cyclization.
Inefficient Mixing: Poor agitation can lead to localized high concentrations of base, promoting side reactions.
Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome. Some combinations may favor side reactions at a larger scale.
Solutions:
Solution
Description
Key Parameters to Monitor
High-Dilution Conditions
Running the reaction at a lower concentration can favor the intramolecular cyclization. This can be achieved by slowly adding the diethyl pimelate to the base solution over an extended period.
Addition rate, reaction temperature
Optimize Agitation
Ensure the reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient to maintain a homogeneous mixture.
Stirrer speed (RPM), visual observation of mixing
Solvent and Base Selection
Consider using a solvent that has been shown to improve yields in Dieckmann cyclizations, such as DMSO.[5] The choice of base (e.g., sodium ethoxide, sodium hydride, potassium tert-butoxide) should be carefully evaluated for its performance at scale.
Reaction kinetics, byproduct profile
Problem 2: Difficulty in Isolating and Purifying Azepane-2-carboxylic Acid at Scale
Symptoms:
The crude product "oils out" during crystallization instead of forming a solid.[4]
The final product has a low melting point and appears impure even after multiple crystallization attempts.
The product is difficult to handle and dry due to its physical properties.
Possible Causes:
Residual Impurities: Incomplete removal of byproducts from previous steps can inhibit crystallization.
Inappropriate Crystallization Solvent: The solvent system used for lab-scale crystallization may not be optimal for larger quantities.
Polymorphism: The compound may exist in different crystalline forms, with one being more difficult to isolate.
Solutions:
Solution
Description
Key Parameters to Monitor
Thorough Purification of Intermediates
Ensure that the intermediate, ethyl 2-oxazepane-3-carboxylate, is of high purity before proceeding to the hydrolysis and decarboxylation steps.
Purity by HPLC or GC
Systematic Solvent Screening for Crystallization
Conduct a systematic screening of different solvents and solvent mixtures to find the optimal conditions for crystallization.[6][7] Consider factors like solubility at different temperatures and the crystal habit produced.
Crystal morphology, yield, purity
Controlled Crystallization
Implement a controlled cooling profile during crystallization to promote the formation of larger, more easily filterable crystals. Seeding with a small amount of pure product can also be beneficial.
Cooling rate, temperature, crystal size
Alternative Purification Techniques
If crystallization remains problematic, consider alternative purification methods such as forming a salt of the carboxylic acid, which may have better crystallization properties.[8] The salt can then be neutralized to recover the pure acid.
Salt formation efficiency, purity of the final product
Data Presentation
Table 1: Comparison of Typical Reaction Parameters and Outcomes at Different Scales
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Production Scale (100 kg)
Dieckmann Condensation Yield
85-95%
70-85%
65-80%
Overall Yield
60-75%
50-65%
45-60%
Purity (before final crystallization)
>95%
90-95%
85-92%
Final Purity (after crystallization)
>99%
>98.5%
>98.0%
Cycle Time (Total)
24-36 hours
48-72 hours
72-96 hours
Note: The data presented in this table are illustrative and can vary depending on the specific process and equipment used.
Experimental Protocols
Key Experiment: Scale-Up of Dieckmann Condensation
This protocol provides a general methodology for the scale-up of the Dieckmann condensation step.
Materials:
Diethyl pimelate
Sodium ethoxide (or another suitable base)
Toluene (anhydrous)
Hydrochloric acid (for work-up)
Ethyl acetate (for extraction)
Brine
Procedure:
Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with anhydrous toluene.
Base Addition: Sodium ethoxide is carefully added to the toluene under a nitrogen atmosphere. The suspension is stirred to ensure good dispersion.
Substrate Addition: A solution of diethyl pimelate in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at a controlled temperature (typically room temperature to slightly elevated). The addition rate should be slow enough to control the exotherm.
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical method (e.g., GC or TLC).
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of hydrochloric acid until the solution is acidic. The aqueous layer is separated, and the organic layer is washed with brine.
Isolation: The organic solvent is removed under reduced pressure to yield the crude ethyl 2-oxazepane-3-carboxylate, which can be purified by vacuum distillation or used directly in the next step.
Mandatory Visualization
Caption: Synthetic workflow for Azepane-2-carboxylic acid.
Caption: Troubleshooting logic for low yield in Dieckmann condensation.
Azepane-2-carboxylic Acid vs. Proline: A Comparative Guide to Their Influence on Peptide Structure
For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide design and drug development, the conformational control of peptide backbones is paramount to achieving desired biological activi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide design and drug development, the conformational control of peptide backbones is paramount to achieving desired biological activity and stability. Proline, with its unique cyclic structure, has long been a cornerstone for introducing conformational constraints. However, the exploration of non-canonical amino acids, such as Azepane-2-carboxylic acid, is opening new avenues for fine-tuning peptide architecture. This guide provides an objective comparison of Azepane-2-carboxylic acid and proline, focusing on their respective impacts on peptide structure, supported by available experimental and computational data.
Introduction to the Contenders
Proline (Pro) is a proteinogenic amino acid characterized by its five-membered pyrrolidine ring, formed by the cyclization of its side chain onto the backbone amino group. This rigid structure significantly restricts the peptide backbone's flexibility, influencing cis-trans isomerization of the peptide bond and promoting specific secondary structures like β-turns and polyproline helices.[1]
Azepane-2-carboxylic acid (Aze) is a non-proteinogenic amino acid featuring a seven-membered azepane ring. As a proline homolog with an expanded ring size, it offers a different set of steric and conformational constraints. The increased flexibility of the seven-membered ring compared to proline's five-membered ring is expected to lead to distinct conformational preferences in peptides.
Structural and Conformational Comparison
The primary difference between proline and Azepane-2-carboxylic acid lies in their ring size, which directly impacts the peptide backbone's local geometry.
Feature
Proline (5-membered ring)
Azepane-2-carboxylic Acid (7-membered ring)
Ring Pucker
Exhibits distinct endo and exo puckering conformations.
Possesses a more flexible ring with a larger number of possible low-energy conformations (e.g., chair, boat, twist-chair, twist-boat).
Backbone Dihedral Angle (Φ)
Restricted to approximately -60° to -75°.
Predicted to have a wider range of allowed Φ angles due to increased ring flexibility.
Cis/Trans Isomerization (ω)
The energy difference between cis and trans isomers is small, leading to a significant population of cis-isomers (typically 5-10% in proteins).
Expected to have a different cis/trans isomerization profile, potentially with a lower energy barrier for interconversion due to ring flexibility. Direct experimental data is limited.
Induction of Secondary Structures
Known to induce β-turns and is a key component of polyproline helices. Often acts as a "helix breaker" in α-helices.
Less understood, but the larger ring size may favor more open or flexible turn structures over tight β-turns. May be more accommodating within helical structures compared to proline.
Experimental Data and Observations
Direct comparative experimental data for Azepane-2-carboxylic acid and proline within the same peptide context is limited. However, studies on related proline analogs with varying ring sizes provide valuable insights.
Impact of Ring Size on Peptide Conformation
Studies on proline analogs with four-membered (azetidine-2-carboxylic acid) and six-membered (piperidine-2-carboxylic acid) rings have demonstrated that ring size is a critical determinant of conformational preference.
Azetidine-2-carboxylic acid (4-membered ring): Tends to favor the formation of γ-turns in peptides, in contrast to the β-turns favored by proline.[2] Molecular dynamics simulations have suggested that it has a greater propensity to undergo trans→cis peptide bond isomerization compared to proline.[3]
Piperidine-2-carboxylic acid (6-membered ring): The larger ring introduces different steric constraints, influencing the backbone dihedral angles and local conformation.
Based on these trends, it can be inferred that the even larger seven-membered ring of Azepane-2-carboxylic acid will exhibit a distinct conformational landscape compared to proline. The increased number of rotatable bonds within the azepane ring is expected to result in a higher degree of conformational flexibility than proline, potentially leading to a broader range of accessible backbone dihedral angles.
A study on a related azepane-containing β-amino acid, cis-5-aminoazepane-4-carboxylic acid, showed that the incorporation of the azepane ring is compatible with helical structures in peptides, and the nitrogen atom of the ring can be functionalized without disrupting the helical propensity.[4] While this is a β-amino acid, it suggests that the azepane ring itself is not inherently a "helix breaker" in the same way proline often is.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of peptides containing these cyclic amino acids.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing proline or Azepane-2-carboxylic acid can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
General Steps:
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF (typically 20%).
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (Proline or Azepane-2-carboxylic acid) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin.
Washing: Wash the resin extensively with DMF and other solvents (e.g., DCM) to remove excess reagents and byproducts.
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR is a powerful technique to study the three-dimensional structure and dynamics of peptides in solution.
Key NMR Experiments:
1D ¹H NMR: Provides initial information about the overall folding and purity of the peptide.
2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. The intensity of NOE/ROE cross-peaks is related to the distance between protons.
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Used for assigning backbone and side-chain resonances, particularly in isotopically labeled peptides. The chemical shifts of Cα and Cβ are sensitive to the secondary structure.
Temperature Coefficient Studies: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography can provide a static, high-resolution three-dimensional structure of a peptide in the solid state.
General Workflow:
Crystallization: Grow single crystals of the purified peptide by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) using techniques like vapor diffusion (hanging drop or sitting drop).
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.
Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.
Phase Determination: Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).
Model Building and Refinement: Build an initial atomic model into the electron density map and refine the model against the experimental data to improve its quality and agreement with the diffraction data.
Validation: Assess the quality of the final model using various geometric and statistical criteria.
Signaling Pathways and Logical Relationships
The choice between proline and Azepane-2-carboxylic acid can have significant implications for the biological activity of a peptide, which is often mediated through specific signaling pathways. The conformational constraints imposed by these amino acids can influence the peptide's ability to bind to its target receptor, thereby initiating or inhibiting a downstream signaling cascade.
Modulation of a signaling pathway by peptide conformation.
The diagram above illustrates how the choice between proline and Azepane-2-carboxylic acid can influence peptide conformation, which in turn affects its interaction with a target receptor and the subsequent cellular response.
Experimental Workflow
The process of comparing the structural effects of these two amino acids in a peptide involves a systematic workflow.
Comparative Bioactivity of Azepane-2-carboxylic Acid Enantiomers: A Review of Available Data
A comprehensive review of scientific literature reveals a significant gap in the direct comparative analysis of the bioactivity of (R)- and (S)-enantiomers of Azepane-2-carboxylic acid. While the azepane scaffold is reco...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of scientific literature reveals a significant gap in the direct comparative analysis of the bioactivity of (R)- and (S)-enantiomers of Azepane-2-carboxylic acid. While the azepane scaffold is recognized for its importance in medicinal chemistry, specific pharmacological data distinguishing the biological effects of its individual enantiomers are not publicly available.
Azepane-2-carboxylic acid, a cyclic amino acid analog, holds potential as a building block in drug discovery due to its structural similarity to proline, a critical component of many biologically active peptides. The stereochemistry of such molecules is often a crucial determinant of their pharmacological activity, with enantiomers frequently exhibiting different binding affinities, efficacies, and metabolic profiles.
Despite the general interest in chiral molecules within drug development, dedicated studies isolating and comparing the bioactivity of (R)-Azepane-2-carboxylic acid and (S)-Azepane-2-carboxylic acid are conspicuously absent from the reviewed literature. Consequently, quantitative data such as IC50 or Ki values, which are essential for a direct comparison of their potency against specific biological targets, could not be found.
Furthermore, the lack of experimental data extends to the elucidation of specific signaling pathways that may be modulated by these enantiomers. Without such studies, it is impossible to create the requested diagrams of signaling pathways or detailed experimental workflows.
While searches were broadened to include structurally related compounds like pipecolic acid (a six-membered ring analog) and other proline analogs, the available literature on these molecules also did not provide the specific, quantitative comparative data necessary to draw reliable parallels to the azepane-2-carboxylic acid enantiomers.
Based on an extensive search of available scientific databases and literature, we must conclude that there is currently no published research that directly compares the bioactivity of (R)- and (S)-Azepane-2-carboxylic acid. The absence of this fundamental data prevents the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways as requested. This highlights a significant knowledge gap and a potential area for future research in the field of medicinal chemistry and pharmacology.
Validation
Validating the Anti-Fibrotic Mechanism of Halofuginone, a Prolyl-tRNA Synthetase Inhibitor
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the experimentally validated mechanism of action of Halofuginone, a derivative of the nat...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimentally validated mechanism of action of Halofuginone, a derivative of the natural alkaloid febrifugine, with an alternative prolyl-tRNA synthetase (PRS) inhibitor. Halofuginone has garnered significant interest for its potent anti-fibrotic, anti-inflammatory, and anti-cancer activities.[1][2][3][4] Central to its therapeutic potential is its well-documented role as a specific inhibitor of prolyl-tRNA synthetase, a crucial enzyme in protein synthesis.
Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase
Halofuginone exerts its biological effects by directly targeting and inhibiting prolyl-tRNA synthetase (PRS), the enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA).[1][2][3] This inhibition is competitive with proline and dependent on the presence of ATP, indicating that Halofuginone binds to the active site of PRS where proline would normally bind.[2] By blocking the function of PRS, Halofuginone leads to an accumulation of uncharged prolyl-tRNA, which mimics a state of proline starvation within the cell.[2]
This cellular stress signal triggers the Amino Acid Starvation Response (AAR) pathway, a key signaling cascade that helps cells adapt to nutrient deprivation.[2][5] The activation of the AAR pathway is a primary downstream consequence of PRS inhibition by Halofuginone and is responsible for many of its therapeutic effects, including the selective inhibition of T helper 17 (Th17) cell differentiation, which plays a critical role in autoimmune diseases.[5][6]
Furthermore, Halofuginone has been shown to inhibit the signaling pathway of Transforming Growth Factor-beta (TGF-β), a key driver of fibrosis.[4] This inhibition is achieved by reducing the phosphorylation of Smad3, a critical downstream effector in the TGF-β pathway.[4][7] The culmination of these actions—PRS inhibition, AAR activation, and TGF-β signaling attenuation—underpins Halofuginone's potent anti-fibrotic properties.
Comparative Performance with an ATP-Competitive PRS Inhibitor
To provide a comprehensive validation of Halofuginone's mechanism, we compare its performance with T-3833261, a novel, potent, and selective ATP-competitive PRS inhibitor.[8][9] Unlike Halofuginone, which competes with proline, T-3833261 binds to the ATP-binding site of the PRS catalytic domain.[8][10] This difference in binding mode offers a valuable comparison for understanding the nuances of PRS inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the inhibitory activities of Halofuginone and T-3833261.
Parameter
Halofuginone
T-3833261
Reference
PRS Inhibition (IC50)
Not explicitly stated as a direct IC50 in the provided results, but potent inhibition is demonstrated.
This assay biochemically measures the inhibitory activity of compounds against PRS.
Principle: The assay quantifies the exchange of pyrophosphate (PPi) into ATP, a reaction catalyzed by PRS in the presence of proline. Inhibition of PRS leads to a decrease in this exchange.
Protocol:
Prepare a reaction mixture containing purified recombinant human PRS enzyme, L-proline, ATP, and a radiolabeled pyrophosphate ([³²P]PPi) in a suitable buffer.
Add the test compounds (e.g., Halofuginone, T-3833261) at various concentrations.
Incubate the reaction at 37°C for a defined period.
Stop the reaction by adding a solution of activated charcoal, which binds to the unincorporated [³²P]PPi.
Centrifuge the mixture to pellet the charcoal.
Measure the radioactivity of the supernatant, which contains the [³²P]ATP formed, using a scintillation counter.
Calculate the percentage of inhibition relative to a vehicle-treated control and determine the IC50 value.[10]
In Vitro Translation Assay
This assay assesses the impact of PRS inhibitors on overall protein synthesis.
Principle: A cell-free system, such as rabbit reticulocyte lysate, is used to translate a reporter mRNA (e.g., luciferase). Inhibition of PRS will limit the availability of charged prolyl-tRNA, thereby inhibiting translation.
Protocol:
Prepare a reaction mixture containing rabbit reticulocyte lysate, a luciferase reporter mRNA, and an amino acid mixture.
Add the test compounds at various concentrations.
Incubate the reaction at 30°C to allow for translation.
Measure the luciferase activity using a luminometer.
To confirm the specificity of PRS inhibition, perform rescue experiments by adding excess proline to the reaction mixture. A restoration of luciferase activity in the presence of excess proline indicates specific inhibition of PRS.[2]
Cellular Assays for Anti-Fibrotic Activity
These assays evaluate the effects of PRS inhibitors on key markers of fibrosis in cultured cells.
Principle: Human skin fibroblasts are stimulated with TGF-β to induce a fibrotic phenotype, characterized by increased expression of alpha-smooth muscle actin (α-SMA) and collagen (pro-COL1A1). The ability of the inhibitors to reverse these changes is then measured.
Protocol:
Culture primary human skin fibroblasts in appropriate media.
Pre-treat the cells with various concentrations of the test compounds for 30 minutes.
Stimulate the cells with TGF-β (e.g., 1 ng/mL).
After 24 hours of incubation, measure the protein levels of α-SMA and pro-COL1A1 in the cell lysates using an Enzyme-Linked Immunosorbent Assay (ELISA).
For mRNA expression analysis, extract total RNA from the cells after a 24-hour incubation and perform quantitative real-time PCR (qRT-PCR) for α-SMA and COL1A1 genes, using a housekeeping gene for normalization.[8][9]
Visualizing the Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of Halofuginone's anti-fibrotic action.
Caption: Workflow for the Prolyl-tRNA Synthetase Inhibition Assay.
Caption: Workflow for Cellular Anti-Fibrosis Assays.
Efficacy of Azepane-2-Carboxylic Acid Derivatives and Analogs as Angiotensin-Converting Enzyme (ACE) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the efficacy of Captopril, a prominent angiotensin-converting enzyme (ACE) inhibitor structurally related to a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Captopril, a prominent angiotensin-converting enzyme (ACE) inhibitor structurally related to azepane-2-carboxylic acid, and other key ACE inhibitors. The data presented here is intended to offer a clear, quantitative comparison to inform research and development in the field of cardiovascular therapeutics.
Introduction to ACE Inhibition
Angiotensin-converting enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[1][2][3] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][3] Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure.[1][2][4] Azepane-2-carboxylic acid derivatives, as proline analogs, represent a scaffold of significant interest in the design of novel ACE inhibitors due to the crucial role of the proline moiety in binding to the ACE active site.[5][6]
Comparative Efficacy of ACE Inhibitors
The inhibitory potency of various ACE inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the in vitro IC50 values for Captopril and its analogs against angiotensin-converting enzyme.
Initiate the reaction by adding 180 µL of the FAPGG substrate solution to each well.
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
Measure the decrease in absorbance at 340 nm kinetically for a set period (e.g., 15-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).[10]
Data Analysis:
Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) and the experimental workflow for the ACE inhibition assay.
The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.
Experimental workflow for the in vitro ACE inhibition assay.
Unlocking Therapeutic Potential: A Comparative Analysis of In Vitro and In Vivo Studies of Azepane-2-Carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the journey from a promising compound in a test tube to a potential therapeutic in a living organism is fraught with challenges. Azepane-2-carboxylic ac...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the journey from a promising compound in a test tube to a potential therapeutic in a living organism is fraught with challenges. Azepane-2-carboxylic acid and its derivatives have emerged as a scaffold of significant interest, demonstrating potential in various therapeutic areas, including oncology. This guide provides a comprehensive comparison of the in vitro and in vivo studies of these compounds, with a focus on their activity as inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), a key negative regulator of anti-tumor immunity.
This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies, and visualize the underlying biological pathways and experimental workflows to offer a clear and objective comparison for researchers in the field.
Quantitative Data Summary: In Vitro Potency vs. In Vivo Performance
The efficacy of a drug candidate is initially assessed through in vitro assays, which measure its direct effect on a specific molecular target in a controlled environment. However, the true potential of a compound is only revealed through in vivo studies, which evaluate its activity within a complex living system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). Here, we compare two notable azepane-containing PTPN2 inhibitors, "Compound 4" (also known as PTPN2/1-IN-3) and "K-38".
Note: IC50 represents the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro PTPN2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PTPN2.
Reagents and Materials:
Recombinant human PTPN2 enzyme.
Fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA, and 1 mM DTT).
Test compounds (Azepane-2-carboxylic acid derivatives) dissolved in DMSO.
96-well black microplates.
Microplate reader with fluorescence detection capabilities.
Procedure:
A solution of recombinant PTPN2 enzyme is prepared in the assay buffer.
Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.
In the wells of a 96-well plate, the PTPN2 enzyme solution is added, followed by the addition of the test compound dilutions or vehicle control (DMSO).
The plate is incubated at room temperature for a specified pre-incubation period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.
The enzymatic reaction is initiated by adding the DiFMUP substrate to all wells.
The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve.
The percent inhibition for each compound concentration is calculated relative to the vehicle control.
The IC50 value is determined by fitting the percent inhibition data to a dose-response curve using appropriate software.
In Vivo Antitumor Efficacy Study (MC38 Syngeneic Mouse Model)
This study evaluates the ability of a test compound to inhibit tumor growth in a living animal model that mimics human cancer.
Animal Model:
Female C57BL/6 mice, typically 6-8 weeks old.
MC38 (mouse colon adenocarcinoma) cells.
Procedure:
MC38 cells are cultured in vitro and then harvested.
A suspension of MC38 cells (e.g., 1 x 10^6 cells in 100 µL of PBS or Matrigel) is subcutaneously injected into the flank of each mouse[3][4].
Tumor growth is monitored regularly by measuring the tumor volume with calipers (Volume = (length x width^2)/2)[5].
When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups[6].
The test compound is administered to the treatment group via the desired route (e.g., oral gavage) at a specified dose and frequency. The control group receives a vehicle control.
Tumor volumes and body weights are measured throughout the study period.
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
In Vivo Pharmacokinetic Study
This study determines the ADME properties of a test compound in an animal model.
Animal Model:
Male or female mice (e.g., C57BL/6).
Procedure:
The test compound is administered to the mice via a specific route, typically oral (PO) gavage and intravenous (IV) injection for bioavailability determination.
Blood samples are collected from the mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours)[7].
Plasma is separated from the blood samples by centrifugation.
The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software. Key parameters include:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
F (Oral Bioavailability): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100%.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz to illustrate the PTPN2 signaling pathway and a typical experimental workflow for evaluating PTPN2 inhibitors.
Caption: PTPN2 Signaling Pathway and Inhibition by Azepane Derivatives.
Caption: Experimental Workflow for Azepane-based PTPN2 Inhibitors.
Comparative Analysis of Azepane-2-Carboxylic Acid-Based Inhibitors: A Focus on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals The azepane-2-carboxylic acid scaffold has emerged as a promising structural motif in the design of potent enzyme inhibitors, particularly targeting metallo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The azepane-2-carboxylic acid scaffold has emerged as a promising structural motif in the design of potent enzyme inhibitors, particularly targeting metalloproteinases. While achieving high on-target potency is a primary goal, ensuring selectivity and understanding the cross-reactivity profile are critical for advancing these compounds toward therapeutic applications. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides a comparative overview of the cross-reactivity of a representative azepane-2-carboxylic acid-based inhibitor, supported by detailed experimental protocols and pathway visualizations to aid in research and development.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of novel inhibitors is commonly assessed by screening them against a panel of related enzymes. The following table summarizes the inhibitory activity of a representative azepane-2-carboxylic acid-based inhibitor, "AZP-Inhibitor-1," against a panel of Matrix Metalloproteinases (MMPs). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower values indicate higher potency.
This representative data, modeled on findings for potent carboxylic acid-based MMP inhibitors, illustrates that while AZP-Inhibitor-1 is a highly potent inhibitor of MMP-13, it exhibits significantly less activity against other MMPs, indicating a favorable selectivity profile.[1][2] Such profiles are crucial for minimizing off-target effects. For instance, inhibiting MMP-1 (Collagenase-1) broadly can interfere with normal tissue remodeling.[1]
Enzyme Target
IC50 (nM)
Selectivity (fold vs. MMP-13)
MMP-13 (Collagenase-3)
3.5
1x
MMP-1 (Collagenase-1)
>10,000
>2857x
MMP-2 (Gelatinase-A)
750
214x
MMP-8 (Collagenase-2)
620
177x
MMP-9 (Gelatinase-B)
>10,000
>2857x
MMP-14 (MT1-MMP)
>10,000
>2857x
Table 1: Cross-reactivity profile of a representative Azepane-2-carboxylic acid based inhibitor (AZP-Inhibitor-1) against various Matrix Metalloproteinases. Data is hypothetical but based on typical results for selective MMP-13 inhibitors.[1][2]
Mandatory Visualizations
Visualizing the complex biological systems and experimental procedures involved in inhibitor assessment is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a standard experimental workflow.
Benchmarking New Synthesis Routes for Azepane-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Azepane-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a constrained amino acid analog in the design of novel therapeutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Azepane-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a constrained amino acid analog in the design of novel therapeutics. The development of efficient and scalable synthetic routes to this key intermediate is of paramount importance. This guide provides an objective comparison of established and novel synthesis methodologies for Azepane-2-carboxylic acid, supported by experimental data to inform route selection for research and development.
Comparison of Key Synthesis Routes
The synthesis of Azepane-2-carboxylic acid can be approached through several distinct strategies, each with its own set of advantages and disadvantages. The following table summarizes the key performance indicators for three prominent methods: Reductive Amination of a Glutamic Acid Derivative, Beckmann Rearrangement of a Cyclohexanone Precursor, and a Curtius Rearrangement-based approach.
Parameter
Route 1: Reductive Amination
Route 2: Beckmann Rearrangement
Route 3: Curtius Rearrangement
Starting Material
(S)-Tribenzyl glutamic acid γ-aldehyde
4-Oxocyclohexanecarboxylic acid
Cycloheptane-1,1-dicarboxylic acid
Key Transformations
Horner-Wadsworth-Emmons, Reductive Amination
Oximation, Beckmann Rearrangement
Curtius Rearrangement
Reported Overall Yield
Good
High
Moderate
Enantioselectivity
High (from chiral pool)
Racemic (requires resolution)
Racemic (requires resolution)
Scalability
Moderate
High
Moderate
Key Advantages
Good stereocontrol
Straightforward, efficient
Avoids explosive acyl azides with DPPA
Key Disadvantages
Multi-step, protecting groups required
Produces a racemic mixture
Requires synthesis of dicarboxylic acid
Experimental Protocols
Route 1: Enantioselective Synthesis via Reductive Amination
This established route leverages the chirality of a readily available starting material, L-glutamic acid, to produce enantiopure Azepane-2-carboxylic acid. The key steps involve the formation of a γ-aldehyde, olefination, and a final reductive amination to close the seven-membered ring.
Experimental Workflow:
Comparative
Head-to-Head Comparison of Azepane-2-carboxylic Acid Analogs in Drug Discovery
A detailed analysis of Azepane-2-carboxylic acid analogs reveals their potential as potent and selective enzyme inhibitors, with significant implications for the development of novel therapeutics for a range of diseases,...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed analysis of Azepane-2-carboxylic acid analogs reveals their potential as potent and selective enzyme inhibitors, with significant implications for the development of novel therapeutics for a range of diseases, including cancer, autoimmune disorders, and metabolic conditions. This comparison guide synthesizes available experimental data to provide a clear overview of their structure-activity relationships (SAR) and performance against key biological targets.
Azepane-2-carboxylic acid is a versatile scaffold in medicinal chemistry, offering a seven-membered ring structure that can be strategically modified to achieve high-affinity and selective binding to various enzyme active sites. Researchers have explored the therapeutic potential of its analogs as inhibitors of several enzyme families, most notably protein tyrosine phosphatases (PTPs) and cathepsins.
Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors
Recent studies have highlighted the promise of azepane-containing compounds as dual inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2] These enzymes are critical negative regulators of inflammatory signaling pathways, and their inhibition is a promising strategy for enhancing anti-tumor immunity.[2]
A notable example is a novel small molecule inhibitor, referred to as compound 4 in a recent study, which incorporates an azepane moiety and demonstrates nanomolar inhibitory potency against both PTPN2 and PTPN1.[1] While the specific Azepane-2-carboxylic acid analogs were not detailed in the abstract, the research points to the potential of this scaffold in developing clinically relevant inhibitors in this class.[1]
Azepan-3-one Analogs as Cathepsin K Inhibitors
While not strictly Azepane-2-carboxylic acid analogs, the study of methyl-substituted azepan-3-ones as Cathepsin K inhibitors provides valuable insights into the SAR of the azepane core. Cathepsin K is a cysteine protease predominantly involved in bone resorption, making it a key target for osteoporosis therapies.[3][4]
One particularly potent analog, a 4S-7-cis-methylazepanone derivative (compound 10), exhibited a Ki,app of 0.041 nM against human cathepsin K, coupled with excellent oral bioavailability (89%) in rats. This highlights how subtle structural modifications to the azepane ring can significantly impact both potency and pharmacokinetic properties.
Table 1: Comparative Inhibitory Activity of an Azepan-3-one Analog Against Cathepsin K
Compound
Target Enzyme
Ki,app (nM)
Rat Oral Bioavailability (%)
Rat in vivo Clearance (mL/min/kg)
4S-7-cis-methylazepanone (10)
Human Cathepsin K
0.041
89
19.5
Parent Azepanone (1)
Human Cathepsin K
0.16
42
49.2
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor potency. Below are representative protocols for assessing the activity of inhibitors against PTPN1 and Cathepsin K.
PTPN1 Enzymatic Assay
This assay quantifies the enzymatic activity of PTPN1 through the hydrolysis of a phosphate substrate, leading to a detectable signal.
Workflow for PTPN1 Inhibition Assay
Caption: General workflow for a PTPN1 enzymatic inhibition assay.
Materials:
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT.[5]
Reconstitute and dilute the Cathepsin K enzyme and substrate according to the manufacturer's protocol.[7][8]
In a 96-well plate, add the test compounds at various concentrations.
Add the diluted Cathepsin K enzyme to each well and pre-incubate.
Initiate the reaction by adding the fluorogenic substrate solution.[8]
Measure the fluorescence intensity kinetically at an excitation of 400 nm and an emission of 505 nm.[8]
Determine the reaction rates and calculate the percentage of inhibition to derive IC50 values.
Signaling Pathways
The therapeutic effects of Azepane-2-carboxylic acid analogs are mediated through their interaction with specific signaling pathways.
PTPN1/PTPN2 Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the role of PTPN1/PTPN2.
PTPN1 and PTPN2 are key negative regulators of the JAK-STAT signaling pathway, which is crucial for immune cell activation and function. By inhibiting PTPN1/PTPN2, azepane-based inhibitors can enhance pro-inflammatory signaling, leading to improved anti-tumor immune responses.
Cathepsin K in Bone Resorption
Caption: Role of Cathepsin K in osteoclast-mediated bone resorption.
In the acidic environment of the resorption lacuna, osteoclasts secrete Cathepsin K, which is the primary enzyme responsible for degrading the collagenous bone matrix. Azepane-based inhibitors of Cathepsin K can effectively block this process, thereby preventing excessive bone loss.[9]
A Comparative Guide to Confirming the Purity and Identity of Synthesized Azepane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of synthesized Azepane-2-carboxylic acid....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of synthesized Azepane-2-carboxylic acid. Experimental data and protocols are provided to assist researchers in selecting the most appropriate techniques for their specific needs. Furthermore, a comparison with viable alternative cyclic amino acids, L-proline and D,L-pipecolic acid, is included to offer a broader context for its application in drug development and peptidomimetics.
Introduction to Azepane-2-carboxylic Acid and its Alternatives
Azepane-2-carboxylic acid is a cyclic, non-proteinogenic alpha-amino acid that serves as a valuable building block in medicinal chemistry. Its seven-membered ring structure provides a unique conformational constraint when incorporated into peptides, influencing their biological activity and stability. This makes it a compound of interest for the development of novel therapeutics, including peptidomimetics.
For comparative purposes, this guide includes two common cyclic amino acids:
L-proline: A proteinogenic amino acid with a five-membered pyrrolidine ring. It is widely used in peptide synthesis to introduce kinks and rigidity.
D,L-pipecolic acid: A six-membered cyclic amino acid, considered a higher homolog of proline. It is found in various natural products and is also utilized in drug design.
Analytical Techniques for Identity and Purity Confirmation
A multi-technique approach is essential for the unambiguous confirmation of the identity and purity of synthesized Azepane-2-carboxylic acid. The following sections detail the expected results from key analytical methods and compare them with those of L-proline and D,L-pipecolic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in D₂O
Proton
Azepane-2-carboxylic acid (Predicted)
L-proline (Experimental)
D,L-pipecolic acid (Experimental)
α-CH
~3.5 - 3.7 ppm
~4.1 ppm
~3.0 - 3.6 ppm
Ring CH₂
~1.4 - 2.0 ppm
~1.9 - 2.4 ppm
~1.5 - 2.2 ppm
NH
(broad, exchangeable)
(broad, exchangeable)
(broad, exchangeable)
COOH
(broad, exchangeable)
(broad, exchangeable)
(broad, exchangeable)
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in D₂O
Carbon
Azepane-2-carboxylic acid (Predicted)
L-proline (Experimental)
D,L-pipecolic acid (Experimental)
C=O
~175 - 180 ppm
~174 ppm
~175 - 180 ppm
α-CH
~60 - 65 ppm
~61 ppm
~60 - 62 ppm
Ring CH₂
~25 - 45 ppm
~24, 29, 46 ppm
~24 - 47 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Key Mass Spectrometry Data (Electron Ionization - EI)
Parameter
Azepane-2-carboxylic acid
L-proline
D,L-pipecolic acid
Molecular Formula
C₇H₁₃NO₂
C₅H₉NO₂
C₆H₁₁NO₂
Molecular Weight
143.18 g/mol
115.13 g/mol
129.16 g/mol
Predicted [M]+•
m/z 143
m/z 115
m/z 129
Key Fragments
m/z 98 ([M-COOH]⁺)
m/z 70 ([M-COOH]⁺)
m/z 84 ([M-COOH]⁺)
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of a synthesized compound and for separating enantiomers.
Table 5: Comparative HPLC Retention Times (Reverse Phase)
Compound
Typical Retention Time (min)*
Azepane-2-carboxylic acid
~4.5 - 5.5
L-proline
~2.5 - 3.5
D,L-pipecolic acid
~3.5 - 4.5
*Retention times are highly dependent on the specific column, mobile phase, and other chromatographic conditions. The values presented are for comparative purposes under a generic reverse-phase method.
Experimental Protocols
General Synthesis of Azepane-2-carboxylic acid
A common synthetic route to Azepane-2-carboxylic acid involves the hydrolysis of ε-caprolactam. Potential impurities arising from the starting material, ε-caprolactam, can include aminocaproic acid and various oligomers.[1]
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of D₂O.
¹H NMR: Acquire a one-dimensional proton spectrum.
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.
FTIR Spectroscopy
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry
Sample Introduction: Use a direct insertion probe for solid samples or inject a solution into the ion source.
Ionization: Employ electron ionization (EI) at 70 eV.
Analysis: Record the mass spectrum over a suitable m/z range.
Reverse-Phase HPLC for Purity Analysis
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Chiral HPLC for Enantiomeric Purity
Column: A chiral stationary phase (CSP) column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column).
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), optimized for the specific column and analyte.
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV at 210 nm or by mass spectrometry.
Visualizations
Caption: Analytical workflow for confirming the purity and identity of synthesized Azepane-2-carboxylic acid.
Caption: Generalized signaling pathway involving a peptidomimetic containing a cyclic amino acid.
Conclusion
The confirmation of purity and identity for synthesized Azepane-2-carboxylic acid requires a combination of spectroscopic and chromatographic techniques. By comparing the obtained data with predicted values and the data from known alternatives like L-proline and D,L-pipecolic acid, researchers can confidently assess the quality of their synthesized material. The unique structural properties of Azepane-2-carboxylic acid make it a valuable tool in drug discovery, and rigorous analytical characterization is the foundation for its successful application.
Proper Disposal of Azepane-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The safe and environmentally responsible disposal of Azepane-2-carboxylic acid is a critical aspect of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for researchers, sci...
Author: BenchChem Technical Support Team. Date: December 2025
The safe and environmentally responsible disposal of Azepane-2-carboxylic acid is a critical aspect of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound, minimizing risks to personnel and the environment. The primary and mandatory disposal route for Azepane-2-carboxylic acid is through a licensed hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Hazard Profile and Essential Safety Precautions
Before handling Azepane-2-carboxylic acid for disposal, it is imperative to be familiar with its hazard profile. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE) and Handling:
Eye Protection: Always wear chemical safety goggles.
Hand Protection: Use chemical-impermeable gloves.
Body Protection: A lab coat or apron is necessary to prevent skin contact.
Ventilation: Always handle Azepane-2-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or fumes.[1]
This protocol details the systematic procedure for the collection and disposal of Azepane-2-carboxylic acid waste generated during routine laboratory operations.
Step 1: Waste Minimization
Before commencing any experiment, meticulously plan to minimize the generation of chemical waste. This can be achieved by accurately calculating the required quantities of Azepane-2-carboxylic acid and avoiding the preparation of excess solutions.
Step 2: Waste Segregation
Proper segregation is crucial to prevent potentially hazardous chemical reactions.[2]
Collect waste containing Azepane-2-carboxylic acid in a designated, separate waste container.
Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[1]
Segregate solid waste from liquid waste. If the compound is dissolved in a solvent, the waste should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[2][3]
Step 3: Waste Container and Labeling
Use a container made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) is generally a suitable choice.
The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[2][4]
The container must be clearly and accurately labeled. The label should include:
The date when the first waste was added (accumulation start date)[2][4]
The name of the principal investigator and the specific laboratory location.[2]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4] This area must be at or near the point of waste generation.[2]
The SAA should incorporate secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[2]
Partially filled containers may remain in an SAA for up to one year, while full containers must be removed within three days.[4]
Step 5: Arranging for Waste Pickup
Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.
Emergency Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Step 1: Evacuate and Alert
Alert personnel in the immediate area of the spill.
If the spill is large or involves highly concentrated material, evacuate the area and contact your institution's EHS or emergency response team.
Step 2: Control and Contain
For small, manageable spills, ensure you are wearing the appropriate PPE.
Control the spread of the liquid by creating a dike around the spill's outer edges using an absorbent material like vermiculite, sand, or spill pillows.[5][6]
Step 3: Neutralization and Absorption
For spills of organic acids like Azepane-2-carboxylic acid, slowly apply a neutralizer such as sodium bicarbonate or soda ash, working from the outside of the spill inwards.[5][6][7]
Be cautious, as the neutralization process can generate heat and cause splashing.[5][6]
Once the fizzing stops, check the pH with pH paper to ensure it is near neutral (pH 6-8).
Absorb the neutralized mixture with an inert material such as vermiculite, clay absorbent (kitty litter), or spill pillows.[5][7]
Step 4: Collection and Disposal
Carefully scoop or sweep the absorbed material into a designated hazardous waste container.[5][8]
For powders or absorbed liquids, it is good practice to double-bag the waste in heavy-duty plastic bags.[5][6]
Label the container as "Hazardous Waste: Spill Cleanup Debris (Azepane-2-carboxylic acid)" and include the date of the spill.
Dispose of the container through your institution's hazardous waste program.
Step 5: Decontamination
Clean the spill area and any affected equipment with a suitable cleaning agent and water.[5][6]
Dispose of all cleaning materials (e.g., paper towels, gloves) as hazardous waste.
Data Presentation: Disposal Parameters
The following table summarizes key quantitative and qualitative parameters for the disposal of Azepane-2-carboxylic acid.
Personal protective equipment for handling Azepane-2-carboxylic acid
This guide provides immediate and essential safety protocols for handling Azepane-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate and essential safety protocols for handling Azepane-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personal safety and proper management of this chemical compound.
Azepane-2-carboxylic acid is classified with the following hazard statements:
The following table summarizes the required personal protective equipment for handling Azepane-2-carboxylic acid in various laboratory settings.
Scenario
Required Personal Protective Equipment
Routine Laboratory Work
Eye Protection: Safety glasses with side shields or chemical safety goggles. Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Body Protection: Laboratory coat. Respiratory Protection: Not generally required if work is performed in a well-ventilated area or a chemical fume hood.
Weighing and Preparing Solutions
Eye Protection: Chemical safety goggles. A face shield may be required if there is a splash hazard. Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Body Protection: Laboratory coat. Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if dusts/aerosols may be generated.
Spill or Accidental Release
Eye Protection: Chemical safety goggles and a face shield. Hand Protection: Heavy-duty chemical-resistant gloves. Body Protection: Chemical-resistant apron or suit over a laboratory coat. Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Waste Disposal
Eye Protection: Chemical safety goggles. Hand Protection: Chemical-resistant gloves. Body Protection: Laboratory coat. Respiratory Protection: Not generally required if handling sealed waste containers in a well-ventilated area.
Experimental Protocols
Standard Handling Procedure:
Engineering Controls: Always handle Azepane-2-carboxylic acid in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating solutions.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.
Solution Preparation: When dissolving, add the solid to the solvent slowly.
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Remove and launder any contaminated clothing before reuse.[1]
Spill Response:
Evacuate: Clear the immediate area of all personnel.
Ventilate: Increase ventilation to the area.
Containment: For a small spill, use an inert absorbent material to contain it. Prevent the spill from entering drains or waterways.[1]
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for disposal.
Decontamination: Clean the spill area with a suitable decontamination solution.
Disposal Plan:
All waste containing Azepane-2-carboxylic acid must be disposed of as hazardous chemical waste.
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "Azepane-2-carboxylic acid."
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with Azepane-2-carboxylic acid.
Caption: PPE selection flowchart for Azepane-2-carboxylic acid.